Boc-NH-Bis(acid-PEG1-m)
Description
BenchChem offers high-quality Boc-NH-Bis(acid-PEG1-m) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-NH-Bis(acid-PEG1-m) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c1-14(2,3)23-13(20)15-10(8-21-6-4-11(16)17)9-22-7-5-12(18)19/h10H,4-9H2,1-3H3,(H,15,20)(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUILVSYYIWPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCC(=O)O)COCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120446 | |
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398044-54-6 | |
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Boc-NH-Bis(acid-PEG1-m): A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique branched structure, featuring a Boc-protected amine at its core and two terminal carboxylic acid groups on short polyethylene glycol (PEG) arms, offers a versatile platform for the synthesis of complex biomolecular constructs. The PEG spacers enhance aqueous solubility and provide flexibility, while the orthogonal protecting group strategy allows for sequential and controlled conjugation of different molecular entities. This guide provides a comprehensive overview of the known properties of Boc-NH-Bis(acid-PEG1-m), detailed experimental protocols for its application, and visualizations of its role in relevant biological and chemical workflows.
Core Properties of Boc-NH-Bis(acid-PEG1-m)
Boc-NH-Bis(acid-PEG1-m) is a PEG derivative that contains two carboxylic acid moieties and a Boc-protected amine, which can be conjugated with amine-containing molecules.[1] The branched architecture allows for the attachment of two molecules of interest to a single point, which can be advantageous in the design of molecules requiring precise stoichiometry and spatial orientation.
Physicochemical Properties
Quantitative data for Boc-NH-Bis(acid-PEG1-m) is primarily available from chemical suppliers. The following table summarizes the key physicochemical properties.
| Property | Value | Reference |
| Synonyms | 2-(t-butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane | [2] |
| CAS Number | 1398044-54-6 | [2][3] |
| Molecular Formula | C14H25NO8 | [2] |
| Molecular Weight | 335.35 g/mol | [2] |
| Appearance | (Not specified, likely a solid or oil) | |
| Purity | Typically ≥95% | [2] |
| Solubility | (Not specified, likely soluble in organic solvents and aqueous bases) | |
| Storage Conditions | Room temperature in continental US; may vary elsewhere.[1] | [1] |
Structural Features and Reactivity
The key to the utility of Boc-NH-Bis(acid-PEG1-m) lies in its distinct functional groups:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. This allows for the selective deprotection of the central amine under acidic conditions, revealing a primary amine that can be used for subsequent conjugation reactions. This orthogonality is crucial for multi-step synthetic strategies.
-
Dual Carboxylic Acids: The two terminal carboxylic acid groups are readily activated for reaction with primary amines, such as those found on the surface of proteins (e.g., lysine residues) or other amine-containing molecules. This reaction typically proceeds via the formation of a stable amide bond.
Experimental Protocols
General Protocol for Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid groups of Boc-NH-Bis(acid-PEG1-m) and subsequent conjugation to a molecule containing a primary amine (e.g., an antibody, a small molecule drug with an amine handle).
Materials:
-
Boc-NH-Bis(acid-PEG1-m)
-
Amine-containing molecule (e.g., antibody in a suitable buffer like PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve Boc-NH-Bis(acid-PEG1-m) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents per carboxylic acid group) and NHS (1.2 equivalents per carboxylic acid group).
-
Allow the reaction to proceed at room temperature for 30-60 minutes to form the NHS-activated ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated linker solution to the amine-containing molecule in the reaction buffer. The molar ratio of linker to the target molecule should be optimized based on the desired degree of labeling.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to consume any unreacted NHS-activated linker.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove excess reagents and byproducts.
-
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., a solution of a mild base like sodium bicarbonate)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
-
Removal of TFA:
-
Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
-
Neutralization and Purification:
-
Redissolve the deprotected conjugate in a suitable buffer and neutralize any residual acid.
-
Purify the deprotected conjugate using an appropriate method like SEC or dialysis.
-
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using Boc-NH-Bis(acid-PEG1-m) as a linker.
Caption: Workflow for ADC synthesis using Boc-NH-Bis(acid-PEG1-m).
Logical Relationship in PROTAC Assembly
This diagram illustrates the logical assembly of a PROTAC molecule using a branched linker like Boc-NH-Bis(acid-PEG1-m).
References
An In-depth Technical Guide to the PROTAC Linker: Boc-NH-Bis(acid-PEG1-m)
Disclaimer: The chemical name "Boc-NH-Bis(acid-PEG1-m)" is a non-standard, likely proprietary or shorthand, designation. Based on available chemical supplier information, this guide pertains to the structure chemically defined as 3,3'-(tert-butoxycarbonylazanediyl)dipropanoic acid . This molecule is a branched linker featuring a central Boc-protected amine and two terminal carboxylic acid groups, which are key functional handles for bioconjugation.
Core Chemical Identity and Properties
Boc-NH-Bis(acid-PEG1-m) is a specialized chemical reagent, primarily utilized as a branched linker in the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure is designed to allow for the covalent attachment of two different molecular entities to a central core.
The key features of its structure include:
-
A tert-butyloxycarbonyl (Boc) protected secondary amine : This group provides stability during certain reaction conditions and can be deprotected to reveal a reactive amine if further functionalization is required.
-
Two propanoic acid arms : These terminal carboxylic acid groups are readily activated for conjugation to amine-containing molecules, such as proteins, peptides, or other synthetic constructs.
Chemical Structure and Visualization
The systematic IUPAC name for this compound is 3,3'-(tert-butoxycarbonylazanediyl)dipropanoic acid .
Quantitative Data Summary
The physicochemical properties of this linker are summarized in the table below for quick reference.
| Property | Value |
| Systematic Name | 3,3'-(tert-butoxycarbonylazanediyl)dipropanoic acid |
| Synonym | Boc-NH-Bis(acid-PEG1-m) |
| Molecular Formula | C14H25NO8 |
| Molecular Weight | 335.35 g/mol |
| Appearance | Solid or viscous liquid |
| Solubility | Soluble in DMSO, DMF, DCM |
Application in PROTAC Synthesis
This branched diacid linker is instrumental in constructing PROTACs. A PROTAC molecule requires a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The dual carboxylic acid functionality of this molecule allows for the simultaneous or sequential coupling of two different molecular fragments, such as an E3 ligase ligand and another linker component.
Logical Workflow for PROTAC Assembly
The following diagram illustrates a conceptual workflow where the diacid linker serves as a core component to bring together an E3 ligase ligand and a second linker element, which would then be conjugated to the target protein ligand.
Experimental Protocols
The carboxylic acid groups of this linker are typically conjugated to primary or secondary amines on other molecules using standard peptide coupling techniques. The most common method involves activation with carbodiimide reagents.
General Protocol for EDC/NHS Amide Coupling
This protocol describes the activation of one or both carboxylic acid groups on the linker for subsequent reaction with an amine-containing molecule.
Materials:
-
Boc-NH-Bis(acid-PEG1-m) linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., E3 ligase ligand with a free amine)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 for biomolecules, or organic solvent with a non-nucleophilic base like DIEA for small molecules)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Dissolution: Dissolve the Boc-NH-Bis(acid-PEG1-m) linker in the chosen anhydrous solvent.
-
Activation:
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the dissolved linker solution. Note: Stoichiometry may need to be adjusted based on whether one or both acid groups are to be activated.
-
Allow the mixture to react for 15-30 minutes at room temperature to form the NHS-ester intermediate. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Conjugation:
-
Dissolve the amine-containing molecule in the appropriate reaction buffer.
-
Add the activated linker solution dropwise to the amine-containing solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or HPLC).
-
-
Quenching: Add a quenching reagent to consume any unreacted NHS-ester, preventing non-specific reactions.
-
Purification: Purify the resulting conjugate using a suitable chromatography method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.
Role in Cellular Signaling Pathways
As a component of a PROTAC, this linker does not participate directly in signaling. Instead, it serves as the crucial scaffold that enables the PROTAC's mechanism of action: hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein. This degradation event subsequently modulates the signaling pathway in which the target protein is involved.
Diagram of PROTAC-Mediated Protein Degradation
The diagram below illustrates the induced signaling cascade initiated by a PROTAC molecule that utilizes this type of linker.
Boc-NH-Bis(acid-PEG1-m) CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-NH-Bis(acid-PEG1-m), a heterotrifunctional polyethylene glycol (PEG) linker. This document outlines its chemical properties, potential applications, and generalized experimental protocols relevant to its use in bioconjugation, drug delivery, and the development of complex molecular architectures.
Core Compound Specifications
| Property | Value |
| Molecular Weight | 335.35 |
| Molecular Formula | C₁₄H₂₅NO₈ |
| Structure | Boc-NH(CH₂CH₂OCH₂COOH)₂ |
| Functional Groups | 1x Boc-protected Amine, 2x Carboxylic Acid |
| Purity | Typically >95% |
| Appearance | Varies (often a solid or viscous liquid) |
| Solubility | Soluble in DMSO and other organic solvents |
| Storage | Recommended at -20°C |
Principles of Reactivity and Applications
The unique trifunctional nature of Boc-NH-Bis(acid-PEG1-m) makes it a versatile tool in several research and development areas:
-
Drug Delivery: The two carboxylic acid groups can be conjugated to drug molecules, while the protected amine can be deprotected and linked to a targeting ligand, creating a Y-shaped drug conjugate. This can enhance drug solubility, stability, and circulation half-life.[1][2]
-
Bioconjugation: This linker can be used to crosslink two different amine-containing biomolecules, such as proteins or peptides, after activation of the carboxylic acids.[3][4] Alternatively, it can be used to introduce a branched PEG structure onto a single protein to modulate its properties.
-
PROTACs Development: While this specific linker is not extensively cited in PROTAC literature, similar bifunctional acid linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein binder and an E3 ligase ligand.[5][6]
-
Surface Modification: The carboxylic acid groups can be used to attach the linker to amine-functionalized surfaces, nanoparticles, or hydrogels, with the Boc-protected amine available for subsequent functionalization.
The reactivity of the functional groups is key to its utility. The carboxylic acids can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form stable amide bonds with primary amines.[3] The Boc protecting group on the central amine is stable under these conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the primary amine for further conjugation.[7]
Experimental Protocols
The following are generalized protocols for the use of Boc-NH-Bis(acid-PEG1-m). Optimization is recommended for specific applications.
Activation of Carboxylic Acids and Conjugation to Amines
This protocol describes the conjugation of Boc-NH-Bis(acid-PEG1-m) to an amine-containing molecule (e.g., a protein or peptide).
Materials:
-
Boc-NH-Bis(acid-PEG1-m)
-
Amine-containing molecule (e.g., Protein-NH₂)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in the conjugation buffer to a known concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare stock solutions of Boc-NH-Bis(acid-PEG1-m), EDC, and NHS in anhydrous DMSO.
-
-
Activation of Carboxylic Acids:
-
In a separate tube, combine Boc-NH-Bis(acid-PEG1-m) with a molar excess of EDC and NHS (e.g., 1:2:2 molar ratio of acid:EDC:NHS) in DMSO.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated Boc-NH-Bis(acid-PEG1-m) solution to the solution of the amine-containing molecule. A molar excess of the linker is typically used.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to quench any unreacted activated linker. Incubate for 30 minutes.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.
-
-
Characterization:
-
Analyze the purified conjugate using techniques like SDS-PAGE (for proteins, which will show an increase in molecular weight), mass spectrometry, or HPLC to confirm conjugation.
-
Deprotection of the Boc-Amine
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Neutralization buffer (e.g., saturated sodium bicarbonate)
Procedure:
-
Dissolve the Boc-protected conjugate in a suitable solvent like DCM.
-
Add a solution of TFA in the same solvent (e.g., 20-50% TFA v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base.
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflows for the application of Boc-NH-Bis(acid-PEG1-m).
Caption: Sequential conjugation workflow using Boc-NH-Bis(acid-PEG1-m).
Caption: Workflow for creating a targeted drug delivery system.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 4. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
Navigating the Properties of Boc-NH-Bis(acid-PEG1-m): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical properties of Boc-NH-Bis(acid-PEG1-m), a heterobifunctional linker critical in bioconjugation and drug development. Understanding the solubility and stability of this reagent is paramount for its effective application in synthesizing complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its solubility in various solvents, its stability under different conditions, detailed experimental protocols for its handling and use, and logical workflows for its application in bioconjugation.
Core Properties of Boc-NH-Bis(acid-PEG1-m)
Boc-NH-Bis(acid-PEG1-m) is a valuable building block in chemical biology and medicinal chemistry. Its structure features a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid moieties connected by short polyethylene glycol (PEG) chains. This arrangement allows for sequential or orthogonal conjugation strategies. The PEG component enhances the hydrophilicity and biocompatibility of the resulting conjugates.
Solubility Profile
The solubility of PEGylated compounds is a crucial parameter for their handling and application in various reaction conditions. Generally, the incorporation of PEG chains enhances aqueous solubility. Boc-NH-PEG-COOH derivatives are noted for their solubility in a range of aqueous and organic solvents.
| Solvent Class | Solvent | Solubility |
| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble[1] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble[1] |
| Alcohols | Methanol, Ethanol | Less Soluble[1] |
| Aromatic | Toluene | Less Soluble[1] |
| Ethers | Diethyl Ether | Not Soluble[1] |
Stability Characteristics
The stability of Boc-NH-Bis(acid-PEG1-m) is primarily dictated by the lability of the Boc protecting group and the reactivity of the carboxylic acid groups.
Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under most basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions. This allows for the selective deprotection of the amine for subsequent conjugation steps. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM)[2][3].
Carboxylic Acid Group Stability: The terminal carboxylic acid groups are stable functional groups. For conjugation to amines, they require activation, commonly with carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable active ester intermediate[4][5].
PEG Backbone Stability: The polyethylene glycol (PEG) backbone is generally stable under a wide range of conditions, contributing to the overall robustness of the linker.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using Boc-NH-Bis(acid-PEG1-m)
This protocol describes the conjugation of an amine-containing molecule to the carboxylic acid groups of Boc-NH-Bis(acid-PEG1-m).
Materials:
-
Boc-NH-Bis(acid-PEG1-m)
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or MES buffer, pH 4.5-6.0 for the activation step[6][7]
-
Quenching solution: Hydroxylamine or an amine-containing buffer (e.g., Tris)[6][7]
Procedure:
-
Dissolution: Dissolve Boc-NH-Bis(acid-PEG1-m) in anhydrous DMF or DMSO to a desired concentration.
-
Activation of Carboxylic Acids:
-
Conjugation:
-
Add the amine-containing molecule (1.0-1.2 equivalents per activated carboxylic acid group) to the reaction mixture.
-
If the activation was performed in MES buffer, adjust the pH to 7.2-7.5 with PBS before adding the amine-containing molecule[7].
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching: Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters[6][7].
-
Purification: Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a carbocation scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG conjugate in DCM[2].
-
Deprotection Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v)[2]. If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v)[2].
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours)[2].
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid[2].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine[2].
-
Logical Workflow for Bioconjugation
The structure of Boc-NH-Bis(acid-PEG1-m) lends itself to a sequential conjugation strategy. First, the carboxylic acid groups are utilized for conjugation, followed by the deprotection and subsequent reaction of the newly exposed amine.
Caption: Sequential conjugation workflow using Boc-NH-Bis(acid-PEG1-m).
This technical guide provides a foundational understanding of the solubility and stability of Boc-NH-Bis(acid-PEG1-m), along with practical protocols for its application. For specific applications, further optimization of reaction conditions may be necessary. Always refer to the manufacturer's safety data sheet (SDS) before handling any chemical reagents.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. encapsula.com [encapsula.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Architectural Advantage of Boc-NH-Bis(acid-PEG1-m) in Advanced Drug Development
For Immediate Release
A specialized, branched polyethylene glycol (PEG) linker, Boc-NH-Bis(acid-PEG1-m), is gaining attention among researchers, scientists, and drug development professionals for its potential to create more potent and precisely targeted therapeutics. This in-depth technical guide explores the available literature on this and structurally related linkers, providing a comprehensive overview of their application, supported by experimental data and protocols.
The core structure of Boc-NH-Bis(acid-PEG1-m) features a central amine protected by a tert-butyloxycarbonyl (Boc) group, which is linked to two short PEG chains, each terminating in a carboxylic acid. This "bis-acid" design offers a unique platform for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Boc protecting group provides a stable yet easily removable handle for sequential conjugation, a critical feature for multi-step synthetic strategies.[1][2]
Physicochemical Properties and Handling
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Boc-N-bis(PEG2-acid) | 2054339-01-2 | C17H31NO10 | 409.43 |
| N-Boc-N-bis(PEG4-acid) | 2093152-88-4 | C27H51NO14 | 613.69 |
Table 1: Physicochemical data for structurally similar N-Boc-N-bis(PEG-acid) linkers.
Core Applications in Drug Delivery
The primary utility of Boc-NH-Bis(acid-PEG1-m) and its analogs lies in their role as linkers in targeted therapies. The dual carboxylic acid functionalities allow for the attachment of two molecules of a payload (e.g., a cytotoxic drug) or two separate molecular entities, potentially leading to higher drug-to-antibody ratios (DARs) in ADCs or novel PROTAC architectures.
PEG linkers, in general, are well-established in drug delivery for their ability to improve the pharmacokinetic properties of conjugated molecules.[3][4] The hydrophilic nature of the PEG chains can enhance the solubility and stability of hydrophobic drugs, reduce immunogenicity, and prolong circulation half-life by shielding the conjugate from enzymatic degradation and renal clearance.[5][]
Branched or "pendant" PEG configurations have been shown to be particularly effective. A study by Tedeschini et al. (2021) demonstrated that ADCs constructed with amide-coupled linkers bearing two pendant 12-unit PEG chains exhibited greater stability and slower clearance rates in mice compared to those with a linear 24-unit PEG linker.[5] This suggests that the branched architecture of linkers like Boc-NH-Bis(acid-PEG1-m) could offer superior pharmacokinetic profiles.[5]
Experimental Protocols
While a specific, detailed synthesis protocol for Boc-NH-Bis(acid-PEG1-m) is not available in the public literature, a general workflow for the conjugation of similar Boc-protected acid linkers to antibodies for ADC formation has been described.[1]
General Protocol for ADC Synthesis using a Boc-Protected Bis-Acid Linker:
-
Activation of Carboxylic Acids: The two terminal carboxylic acid groups of the linker are activated to facilitate amide bond formation. This is typically achieved using carbodiimide chemistry.
-
Dissolve the Boc-NH-Bis(acid-PEG1-m) linker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO. A common molar ratio is 1:1.5:1.2 (linker:EDC:NHS) for each carboxylic acid group.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to an Amine-Containing Payload: The activated linker is then reacted with a payload molecule that contains a primary amine.
-
Add the payload to the activated linker solution.
-
The reaction is typically stirred for several hours at room temperature or overnight at 4°C.
-
-
Boc Deprotection: The Boc protecting group on the central amine is removed to allow for conjugation to the antibody.
-
The Boc group is cleaved under mild acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like DCM.
-
The deprotection reagent is then removed, often by evaporation under a stream of nitrogen, followed by purification.
-
-
Conjugation to the Antibody: The newly formed linker-payload construct, now with a free primary amine, can be conjugated to the antibody. This step often targets the carboxylic acid groups on the antibody's glutamate or aspartate residues, again using EDC/NHS chemistry.
-
Activate the antibody's carboxyl groups with EDC and NHS.
-
Add the deprotected linker-payload conjugate to the activated antibody solution.
-
The reaction is incubated to form the final ADC.
-
-
Purification and Characterization: The final ADC product is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated components. The purified ADC is then characterized to determine its concentration, DAR, and purity.
Signaling Pathways and Logical Workflows
The Boc-NH-Bis(acid-PEG1-m) linker is a tool for delivering therapeutic agents to specific biological targets; it does not have intrinsic activity on signaling pathways itself. Its application is in the context of ADCs and PROTACs, which are designed to modulate disease-related pathways.
PROTAC-Mediated Protein Degradation:
In the context of PROTACs, a linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The formation of a ternary complex (POI-PROTAC-E3 Ligase) leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The flexibility and length of the PEG linker are critical for optimizing the formation and stability of this ternary complex, which directly impacts the efficiency of protein degradation.[7][8]
Antibody-Drug Conjugate (ADC) Mechanism of Action:
For ADCs, the linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. The branched nature of the Boc-NH-Bis(acid-PEG1-m) linker could potentially allow for the attachment of two drug molecules per linker, thereby increasing the DAR and the potency of the ADC.
Conclusion
The Boc-NH-Bis(acid-PEG1-m) linker and its structural analogs represent a sophisticated class of reagents for the development of next-generation targeted therapeutics. Their branched, dual-acid functionality offers the potential for creating conjugates with higher payload capacity and potentially improved pharmacokinetic profiles compared to traditional linear linkers. While detailed, publicly available research on the specific PEG1 variant is currently limited, the principles derived from similar branched and PEGylated linkers provide a strong foundation for their application in ADCs and PROTACs. Further research into the synthesis and in vivo performance of these specific linkers will be crucial for fully realizing their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Boc-Protected PEG Linkers: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern therapeutics, particularly in the realms of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the rational design of linker molecules is a critical determinant of success. Among the diverse chemical tools available, Boc-protected Polyethylene Glycol (PEG) linkers have emerged as a cornerstone technology. These bifunctional molecules offer a powerful combination of controlled reactivity and beneficial physicochemical properties, enabling the precise construction of complex bioconjugates with enhanced therapeutic potential. This technical guide provides an in-depth exploration of the mechanism of action of Boc-protected PEG linkers, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to support researchers, scientists, and drug development professionals in this dynamic field.
The core function of a Boc-protected PEG linker can be dissected into two key components: the temporary protection afforded by the tert-butyloxycarbonyl (Boc) group and the significant pharmaceutical advantages conferred by the PEG chain. The Boc group acts as a reversible shield for a primary amine, preventing its premature reaction during multi-step syntheses.[1] This protection is readily and selectively removed under mild acidic conditions, revealing a reactive amine for subsequent conjugation to a molecule of interest.[1] Concurrently, the integrated PEG spacer enhances the solubility and stability of the conjugate, reduces immunogenicity, and improves its pharmacokinetic profile by increasing the hydrodynamic radius, which in turn can reduce renal clearance.[][3]
Mechanism of Action: A Two-Fold Strategy
The "mechanism of action" of a Boc-protected PEG linker is not a singular event but rather a coordinated interplay of its constituent parts, culminating in the controlled assembly and enhanced performance of a bioconjugate.
The Role of the Boc Protecting Group: Controlled Ligation
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis to temporarily block an amine functionality.[4] Its primary role in the context of a PEG linker is to enforce a specific order of reactions, ensuring that the desired molecular architecture is achieved. The mechanism of Boc deprotection is a well-established acid-catalyzed cleavage.[5] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[5][6] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[6] The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide.[6] The stability of the resulting tert-butyl cation is a key thermodynamic driver for this reaction.[6]
This controlled deprotection is fundamental to the linker's utility. It allows for the initial attachment of the PEG linker to a payload or targeting moiety via another functional group on the linker (e.g., a carboxylic acid activated as an NHS ester) without the risk of unintended reactions at the amine terminus. Once the initial conjugation is complete and the product is purified, the Boc group can be cleanly removed to expose the amine for the next conjugation step.
The Function of the PEG Linker: Enhancing Therapeutic Performance
Polyethylene Glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that imparts several beneficial properties to conjugated molecules.[][] Once the bioconjugate is assembled, the PEG component of the linker plays a crucial role in its systemic behavior and efficacy.
-
Enhanced Solubility and Stability: Many potent cytotoxic drugs used in ADCs are hydrophobic. The inclusion of a hydrophilic PEG linker can significantly improve the overall solubility of the ADC, preventing aggregation and improving its formulation and administration.[3][] This also shields the payload from enzymatic degradation.[1]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugate, which can reduce its renal clearance and prolong its circulation half-life.[][8] This extended exposure can lead to greater accumulation at the target site.
-
Reduced Immunogenicity: The flexible and hydrated PEG chain can create a "stealth" effect, masking the bioconjugate from recognition by the immune system and thereby reducing the potential for an immunogenic response.[][]
-
Optimized Target Engagement: In complex molecules like PROTACs, the length and flexibility of the PEG linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9][10] An optimal linker length allows the two binding moieties to adopt a favorable orientation for inducing ubiquitination and subsequent degradation of the target protein.[9][11]
Quantitative Data Summary
The efficiency of Boc deprotection and the impact of the PEG linker on the biological activity of the final conjugate are quantifiable parameters. The following tables summarize key quantitative data gathered from various studies.
| Boc Deprotection Method | Reagents and Conditions | Typical Reaction Time | Outcome/Yield | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), Room Temperature | 0.5 - 4 hours | Highly effective, yields are often high (qualitative) | [5] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane, Room Temperature | 1 - 4 hours | Effective, product often precipitates as HCl salt | [12] |
| Thermal Deprotection | Reflux in water (100 °C) | 12 - 15 minutes | Rapid for some substrates | [5] |
| Lewis Acid | Zinc Bromide (ZnBr₂) in DCM | Slower, often overnight | Milder alternative for acid-sensitive substrates | [13] |
| PROTAC Linker Length (PEG units) | Target Protein | E3 Ligase | Effect on Degradation (DC50/Dmax) | Reference |
| Varied (e.g., 3 to 9 methylene units) | SOS1 | Not specified | Optimal length of 5 methylene units showed the highest degradation (DC50 = 15.7 µM, Dmax = 100%) | [14] |
| 16 atoms | Estrogen Receptor (ER) | Not specified | Optimal length for superior degradation compared to shorter or longer linkers | [15] |
| Varied (Flexible vs. Rigid) | PI3K/mTOR | VHL | Flexible linkers (PEG or alkyl chains) showed superior degradation efficiency | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc-protected PEG linkers.
Protocol 1: General Procedure for Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected PEG-containing compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) can be added.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up (Isolation of TFA salt): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (3x). The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Work-up (Isolation of free amine): For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8). Be cautious as CO₂ gas will evolve. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free amine.
Protocol 2: Conjugation of a Boc-Protected PEG-NHS Ester to a Protein
-
Reagent Preparation:
-
Prepare a solution of the Boc-protected PEG-NHS ester in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Prepare a solution of the protein to be conjugated in a suitable buffer, typically a phosphate or bicarbonate buffer with a pH of 7.2-8.5. The buffer should be free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Add the solution of the Boc-protected PEG-NHS ester to the protein solution with gentle stirring. The molar excess of the linker over the protein will depend on the desired degree of labeling and should be optimized (a starting point is a 10- to 20-fold molar excess).
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4 °C overnight.
-
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of approximately 50 mM to react with any excess NHS ester.
-
Purification: Remove the unreacted linker and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) against a suitable buffer (e.g., PBS).
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the mechanism and application of Boc-protected PEG linkers.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Experimental workflow for bioconjugation using a Boc-protected PEG linker.
Caption: Simplified signaling pathway for ADC cellular uptake and action.
References
- 1. nbinno.com [nbinno.com]
- 3. adcreview.com [adcreview.com]
- 4. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. immunomart.com [immunomart.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Deep Dive into Heterobifunctional PEG Reagents: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, heterobifunctional polyethylene glycol (PEG) reagents have emerged as indispensable tools. Their unique architecture, featuring a versatile PEG spacer flanked by two distinct reactive functional groups, offers unparalleled control over the covalent linkage of molecules. This technical guide provides an in-depth exploration of the core features of heterobifunctional PEG reagents, including quantitative data on their reactivity and stability, detailed experimental protocols for their application, and visualizations of key workflows and principles.
Core Features of Heterobifunctional PEG Reagents
Heterobifunctional PEG linkers are defined by their dual reactivity, allowing for the sequential and specific conjugation of two different molecules. This capability is crucial in applications such as antibody-drug conjugate (ADC) development, where a targeting antibody is linked to a potent cytotoxic drug, and in the surface functionalization of nanoparticles for targeted drug delivery.
The polyethylene glycol spacer is a key component, imparting favorable physicochemical properties to the resulting conjugate. These properties include:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the solubility and stability of hydrophobic drugs or proteins in aqueous environments.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic potential.[1]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.
The choice of functional groups at either end of the PEG chain dictates the conjugation strategy. A wide array of reactive moieties are available, each with specific reactivity towards target functional groups on biomolecules.
Quantitative Data on Reactivity and Stability
The efficacy and stability of a bioconjugate are critically dependent on the reactivity of the functional groups and the stability of the resulting covalent bond. The following tables summarize key quantitative data for some of the most commonly used functional groups in heterobifunctional PEG reagents.
Table 1: Stability of N-Hydroxysuccinimide (NHS) Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
This data highlights the pH-dependent hydrolysis of NHS esters, which is a critical consideration for optimizing conjugation efficiency.
Table 2: Stability of Maleimide-Thiol Conjugates (Thioether Bond)
| Maleimide Type | Condition | Half-life/Stability |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours[2] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours[2] |
| N-fluorophenyl conjugate | pH 7.4, 37°C | 0.7 hours[2] |
| Maleimide-PEG Adduct | 37°C, 7 days in 1 mM reduced glutathione | < 70% of the conjugate remained intact[3][4] |
| Mono-sulfone-PEG Adduct | 37°C, 7 days in 1 mM reduced glutathione | > 90% of the conjugate remained intact[3] |
The stability of the maleimide-thiol linkage is crucial for in vivo applications. Ring-opening hydrolysis of the succinimide ring can significantly stabilize the thioether bond. The data also shows that next-generation maleimides and alternative chemistries like mono-sulfone PEGs offer enhanced stability.
Table 3: Spacer Arm Lengths of Common Heterobifunctional PEG Linkers
| Heterobifunctional PEG Reagent | Number of PEG Units (n) | Spacer Arm Length (Å) |
| SM(PEG)₂ | 2 | 17.6 |
| SM(PEG)₄ | 4 | 25.1 |
| SM(PEG)₆ | 6 | 32.6 |
| SM(PEG)₈ | 8 | 40.1 |
| SM(PEG)₁₂ | 12 | 55.1 |
| SM(PEG)₂₄ | 24 | 95.2 |
The spacer arm length, determined by the number of PEG units, can influence the flexibility, solubility, and overall performance of the bioconjugate. Longer spacers can improve pharmacokinetic properties but may sometimes decrease in vitro activity.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving heterobifunctional PEG reagents.
General Protocol for Protein PEGylation using a MAL-PEG-NHS Ester
This two-step protocol describes the conjugation of a protein containing primary amines (e.g., lysine residues) to a molecule containing a free thiol group.
Materials:
-
Amine-containing protein (e.g., antibody)
-
Thiol-containing molecule (e.g., cytotoxic drug, peptide)
-
MAL-PEG-NHS ester
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Reagent: L-cysteine or N-acetylcysteine (100 mM stock in Thiol Reaction Buffer)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
Step 1: Activation of the Amine-Containing Protein
-
Prepare the amine-containing protein at a concentration of 1-10 mg/mL in Amine Reaction Buffer.
-
Immediately before use, dissolve the MAL-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved MAL-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted MAL-PEG-NHS ester using a desalting column equilibrated with Thiol Reaction Buffer.
Step 2: Conjugation to the Thiol-Containing Molecule
-
Immediately add the thiol-containing molecule to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the activated protein is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding the quenching reagent to a final concentration of 1-2 mM and incubating for 30 minutes at room temperature.
-
Purify the final PEGylated conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
References
- 1. Protocols [baseclick.eu]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 5. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and critical parameters involved in solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. A foundational technique in peptide chemistry, Boc-SPPS remains a robust and relevant method, particularly for the synthesis of long or challenging peptide sequences. This document details the core chemistry, experimental protocols, and data-driven considerations for the successful synthesis of peptides.
Core Principles of Boc-SPPS
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support. This approach simplifies the purification process, as excess reagents and by-products are removed by filtration and washing, enabling the use of large excesses of reagents to drive reactions to completion.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS that employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. Permanent protecting groups for amino acid side chains are typically benzyl-based and necessitate a much stronger acid for their removal. This differential acid lability, often termed "graduated acid lability," is the fundamental principle of the Boc-SPPS strategy.[1][2]
The synthesis is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue. A typical cycle consists of three main steps:
-
Deprotection: Removal of the Nα-Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Neutralization: Neutralization of the resulting N-terminal ammonium salt with a hindered organic base, such as N,N-diisopropylethylamine (DIEA).
-
Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Boc-protected amino acid and reacting it with the free N-terminus of the resin-bound peptide.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).
Resins, Protecting Groups, and Reagents
The judicious selection of resins, protecting groups, and reagents is critical for the successful synthesis of the target peptide.
Solid Supports (Resins)
The choice of resin depends on whether the desired product is a C-terminal acid or amide.
| Resin Type | Linker | C-Terminal Functionality | Cleavage Conditions |
| Merrifield Resin | Chloromethyl | Acid | Strong acid (e.g., HF) |
| PAM Resin | Phenylacetamidomethyl | Acid | Strong acid (e.g., HF) |
| BHA Resin | Benzhydrylamine | Amide | Strong acid (e.g., HF) |
| MBHA Resin | 4-Methylbenzhydrylamine | Amide | Strong acid (e.g., HF) |
Side-Chain Protecting Groups
To prevent unwanted side reactions, the reactive side chains of certain amino acids must be protected. These protecting groups must be stable to the conditions of Boc deprotection (TFA) but removable during the final HF cleavage.
| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |
| Arginine | Tosyl | Tos | HF |
| Aspartic Acid | Cyclohexyl ester | OcHex | HF |
| Cysteine | 4-Methylbenzyl | Meb | HF |
| Glutamic Acid | Benzyl ester | OBzl | HF |
| Histidine | 2,4-Dinitrophenyl | Dnp | Thiophenol, then HF |
| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |
| Serine | Benzyl ether | Bzl | HF |
| Threonine | Benzyl ether | Bzl | HF |
| Tryptophan | Formyl | For | Piperidine, then HF |
| Tyrosine | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |
The Boc-SPPS Cycle: A Detailed Workflow
The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process, as illustrated in the diagrams below.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in Boc-SPPS.
Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Merrifield, PAM, BHA, or MBHA) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 1-2 hours.
-
Wash the resin several times with DCM to remove any impurities.
Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)
-
Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.
-
Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
The Synthesis Cycle
The following steps are repeated for each amino acid to be incorporated into the peptide chain.
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[3]
-
Wash the resin with DCM to remove excess TFA.
This step neutralizes the N-terminal ammonium trifluoroacetate salt to the free amine.
-
Wash the peptide-resin with DCM.
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM (3x).[3]
This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.
-
Dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
Monitoring the Coupling Reaction
The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test. A standard amino acid coupling cycle should aim for an efficiency greater than 99% to ensure a high crude purity of the final peptide.
Ninhydrin (Kaiser) Test Protocol:
-
Take a small sample of the resin beads (a few milligrams) and wash them thoroughly with DCM and then ethanol.
-
Add 2-3 drops of each of the following three solutions to the resin beads:
-
Solution A: 5% ninhydrin in ethanol
-
Solution B: 80% phenol in ethanol
-
Solution C: 2% 0.001 M KCN in pyridine
-
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Blue beads: Incomplete coupling (free primary amine present).
-
Yellow/Colorless beads: Complete coupling.
-
Final Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved using anhydrous hydrogen fluoride (HF).
Standard HF Cleavage Protocol:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v), to trap the reactive carbocations generated during cleavage.[4]
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[4]
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
| Parameter | Condition |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) |
| Temperature | 0°C |
| Reaction Time | 1-2 hours |
| Scavenger | Anisole, p-cresol, or a mixture |
Data Summary and Comparison
Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Forms an O-acylisourea intermediate | Cost-effective | Insoluble dicyclohexylurea (DCU) byproduct can be difficult to remove |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms an active ester with HOBt | Fast reaction times, low racemization | Can react with the N-terminus if used in excess |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms an active ester with HOAt | Faster and more efficient than HBTU, less racemization | More expensive than HBTU |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium salt that forms an active ester | High coupling efficiency, low racemization, safer than HOBt/HOAt-based reagents | Can be less effective than HBTU/HCTU with polystyrene-based resins |
Common HF Cleavage Cocktails and Their Applications
The composition of the HF cleavage cocktail is critical for minimizing side reactions, particularly with sensitive amino acids.
| Scavenger Cocktail Composition (v/v) | Target Amino Acids/Side Reactions |
| HF/Anisole (9:1) | General purpose, scavenges benzyl and t-butyl cations |
| HF/p-Cresol/p-Thiocresol | Protects Tyrosine from modification |
| HF/Anisole/DMS/p-Thiocresol (10:1:1:0.2) | For peptides containing Cysteine |
| HF/DMS/Anisole (10:1:1) | For peptides not containing Cysteine |
Conclusion
Boc-SPPS is a powerful and well-established method for the chemical synthesis of peptides. While Fmoc chemistry has gained popularity due to its milder deprotection conditions, the Boc/Bzl strategy remains indispensable for certain applications, particularly in the synthesis of long or aggregation-prone peptides. A thorough understanding of the underlying chemistry, meticulous execution of the experimental protocols, and the appropriate selection of resins, protecting groups, and reagents are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge and detailed methodologies to enable researchers, scientists, and drug development professionals to effectively utilize Boc-SPPS in their endeavors.
References
PEGylation's Dual Role: A Technical Guide to Reducing Immunogenicity and Improving Solubility
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique fundamentally alters the physicochemical properties of proteins, peptides, and other biologics to enhance their therapeutic profiles. The primary benefits of PEGylation are a significant reduction in the immunogenicity of the therapeutic agent and a marked improvement in its solubility. By creating a hydrophilic, steric shield, PEGylation masks antigenic epitopes from the host's immune system and prevents aggregation, thereby lowering the risk of an anti-drug antibody (ADA) response.[1][2][3] Concurrently, the highly hydrophilic nature of the PEG polymer dramatically increases the solubility of hydrophobic molecules, facilitating formulation and administration.[4][5] This guide provides a detailed technical overview of the mechanisms, quantitative impacts, and experimental protocols central to understanding and applying PEGylation in drug development.
Introduction to PEGylation
Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene oxide units.[4][6] The process of PEGylation involves the covalent conjugation of one or more PEG chains to a therapeutic molecule, most commonly a protein or peptide.[][8] First developed in the 1970s, this technology has matured into a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics, leading to numerous FDA-approved products.[4][9] PEGylation increases the hydrodynamic size of the molecule, which prolongs its circulation half-life by reducing renal clearance and protects it from proteolytic degradation.[2][6][8]
Mechanism of Action: Enhancing Solubility
A significant challenge in drug development is the poor aqueous solubility of many therapeutic candidates. PEGylation directly addresses this issue through the inherent properties of the PEG polymer.
-
Physicochemical Basis : PEG is an amphiphilic polymer with a strong affinity for water molecules. When conjugated to a hydrophobic protein or small molecule, the PEG chain creates a hydrophilic shell around the therapeutic agent.[5][9] This "conformational cloud" of flexible polymer chains effectively increases the molecule's interaction with water, thereby enhancing its overall solubility.[10]
-
Impact on Formulation : Improved solubility simplifies the formulation process, particularly for parenteral delivery, allowing for higher concentration preparations and avoiding the need for harsh solubilizing agents. This is crucial for developing patient-friendly administration formats.[11][12]
Mechanism of Action: Reducing Immunogenicity
The immunogenicity of therapeutic proteins, especially those of non-human origin or with modifications, is a major concern that can lead to reduced efficacy and adverse immune reactions.[1] PEGylation mitigates this risk through several interconnected mechanisms.
Steric Shielding of Epitopes
The primary mechanism by which PEGylation reduces immunogenicity is through steric hindrance. The flexible and hydrated PEG chains form a physical barrier that masks the surface of the therapeutic protein.[2][3] This shield prevents or reduces the recognition of antigenic epitopes by components of the immune system, such as B-cell receptors and circulating antibodies.[9][13][14]
Caption: PEG chain masks antigenic epitopes, preventing antibody recognition.
Prevention of Protein Aggregation
Protein aggregates are potent triggers of an immune response, often more so than the monomeric protein.[15] PEGylation helps maintain protein stability and prevents the formation of aggregates.[16][17] The steric repulsion between the PEG chains on adjacent protein molecules prevents the intermolecular interactions that lead to aggregation.[18] By minimizing aggregation, PEGylation indirectly reduces a key driver of immunogenicity.[1]
Inhibition of Opsonization and Phagocytosis
When administered, foreign molecules are often coated by plasma proteins called opsonins. This process, known as opsonization, marks the molecule for clearance by phagocytic cells of the mononuclear phagocyte system (MPS), such as macrophages.[13][19] The hydrated PEG layer inhibits the adsorption of opsonins onto the drug's surface, reducing its uptake by the MPS and prolonging its circulation time.[13][20]
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Pegylation: engineering improved biopharmaceuticals for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creativepegworks.com [creativepegworks.com]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. MOUSE MODELS FOR ASSESSING PROTEIN IMMUNOGENICITY: LESSONS AND CHALLENGES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of partial PEGylation on particle uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-NH-Bis(acid-PEG1-m) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional linker molecule designed for advanced bioconjugation applications. This short-chain polyethylene glycol (PEG) derivative features a central amine protected by a tert-butyloxycarbonyl (Boc) group and is flanked by two terminal carboxylic acid groups. This unique architecture allows for a variety of conjugation strategies, including the crosslinking of two different amine-containing molecules or the sequential attachment of multiple entities.
The PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments, potentially reducing aggregation and immunogenicity. The Boc-protected amine provides a stable, latent reactive site that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps. The two carboxylic acid moieties can be activated using carbodiimide chemistry, such as with EDC and NHS, to form stable amide bonds with primary amines on biomolecules like proteins, peptides, or small molecule drugs.
These features make Boc-NH-Bis(acid-PEG1-m) a valuable tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.
Core Applications
-
Crosslinking: Covalently linking two amine-containing biomolecules.
-
Sequential Conjugation: Attaching a second molecule after deprotection of the Boc group.
-
Drug Delivery: As a component of linkers in antibody-drug conjugates (ADCs) to attach cytotoxic payloads to antibodies.[]
-
Surface Modification: Immobilizing biomolecules onto surfaces functionalized with amine-reactive groups.
Data Presentation
The efficiency of bioconjugation reactions involving Boc-NH-Bis(acid-PEG1-m) can be influenced by several factors, including the molar ratios of reactants, pH, and reaction time. Optimization is often required for each specific application.
Table 1: Representative Molar Ratios for EDC/NHS Activation and Conjugation
| Reactant | Molar Ratio (relative to Carboxyl Groups) | Purpose |
| EDC | 1.5 - 5-fold excess | Activates carboxyl groups |
| NHS/Sulfo-NHS | 2 - 5-fold excess | Stabilizes the activated intermediate |
| Amine-containing Molecule | 1 - 10-fold excess | Conjugation to the activated carboxyl groups |
Note: The molar ratios should be optimized for each specific biomolecule and desired degree of conjugation.
Table 2: Typical Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30-120 min | Room Temperature |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | 30-60 min | Room Temperature |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Molecule via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid groups on Boc-NH-Bis(acid-PEG1-m) and subsequent conjugation to a primary amine-containing biomolecule (e.g., a protein or peptide).
Materials:
-
Boc-NH-Bis(acid-PEG1-m)
-
Amine-containing biomolecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of Boc-NH-Bis(acid-PEG1-m) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a solution of the amine-containing biomolecule in Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
In a reaction tube, add the desired amount of Boc-NH-Bis(acid-PEG1-m) stock solution.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS relative to the linker.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Add the activated linker solution to the biomolecule solution. A 1.5- to 10-fold molar excess of the activated linker to the biomolecule is a common starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.
-
Protocol 2: Boc Deprotection to Reveal the Primary Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Neutralization Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation:
-
Ensure the Boc-protected conjugate is dry (lyophilized if necessary).
-
Dissolve the conjugate in anhydrous DCM.
-
-
Deprotection Reaction:
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-120 minutes. Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
-
Neutralization and Purification:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Resuspend the deprotected conjugate in a suitable buffer.
-
Immediately neutralize the acidic conditions by adding a Neutralization Buffer.
-
Purify the deprotected conjugate using a desalting column or dialysis to remove residual TFA and salts. The purified conjugate with the free amine is now ready for subsequent conjugation reactions.
-
Visualizations
Caption: Sequential bioconjugation workflow using Boc-NH-Bis(acid-PEG1-m).
Caption: HER2 signaling pathway and mechanism of action of an ADC like T-DM1.[2][3][4]
References
Protocol for the Conjugation of Boc-NH-Bis(acid-PEG1-m) to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Boc-NH-Bis(acid-PEG1-m), a heterobifunctional crosslinker, to proteins. This process, commonly known as PEGylation, is a widely adopted strategy in drug development and research to enhance the therapeutic properties of proteins.[1][2][3] The attachment of polyethylene glycol (PEG) chains can improve a protein's solubility, stability, and pharmacokinetic profile, while potentially reducing its immunogenicity.[2][4][5][6]
The Boc-NH-Bis(acid-PEG1-m) linker features two terminal carboxylic acid groups for conjugation and a Boc-protected amine. The carboxylic acid moieties can be activated to react with primary amines (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on the surface of a protein, forming stable amide bonds.[7][8] The Boc protecting group provides a latent reactive site for subsequent modifications if desired, which can be deprotected under acidic conditions.[4][][10][11][12]
The conjugation process relies on the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[13][14] EDC activates the carboxyl groups of the PEG linker, forming a highly reactive O-acylisourea intermediate.[14][15] This intermediate is then stabilized by NHS, creating a more stable amine-reactive NHS ester, which subsequently reacts with primary amines on the protein.[14][15]
Experimental Workflow
Caption: Experimental workflow for protein conjugation.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Boc-NH-Bis(acid-PEG1-m) | High purity, defined molecular weight |
| Protein of Interest | Purified, in an amine-free buffer |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Molecular biology grade |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | High purity |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0 |
| Conjugation Buffer | 20 mM PBS, 150 mM NaCl, pH 7.2-8.0 |
| Quenching Solution | 1 M Hydroxylamine, pH 8.5 |
| Solvents | Anhydrous DMSO or DMF |
| Purification System | SEC, IEX, or HIC chromatography columns |
| Desalting Columns | For buffer exchange |
Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the activated PEG linker.[16][17][18][19]
Detailed Experimental Protocol
Preparation of Reagents
-
Protein Solution: Prepare the protein of interest in the Conjugation Buffer. The concentration will be protein-dependent and should be optimized. If the protein is in an inappropriate buffer, perform a buffer exchange using a desalting column or dialysis.
-
PEG Linker Stock Solution: Equilibrate the Boc-NH-Bis(acid-PEG1-m) reagent to room temperature before opening.[16][18][19] Prepare a stock solution (e.g., 10-100 mg/mL) in anhydrous DMSO or DMF.[16][17][18][19]
-
EDC/NHS Stock Solutions: Freshly prepare stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO/DMF.
Activation of Boc-NH-Bis(acid-PEG1-m)
This two-step procedure first activates the carboxylic acid groups of the PEG linker before adding it to the protein solution.[17]
-
In a microcentrifuge tube, add the desired molar excess of the PEG linker from the stock solution.
-
Add EDC and NHS to the PEG linker solution. A common molar ratio is a 2 to 10-fold molar excess of EDC and NHS over the PEG linker.[15]
-
Incubate the activation reaction for 15-30 minutes at room temperature.[16][19] This reaction is most efficient at a pH between 4.5 and 7.2.[16][19]
Conjugation to Protein
-
Immediately after activation, add the activated PEG linker solution to the protein solution.
-
The reaction of the NHS-activated PEG with the primary amines on the protein is most efficient at a pH between 7 and 8.[16][19]
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C.[16][20] The optimal reaction time should be determined empirically.
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent such as hydroxylamine or an amine-containing buffer like Tris.[16][17][18] Hydroxylamine will hydrolyze any unreacted NHS esters.[16][18]
-
Add the quenching solution to a final concentration of 10-50 mM and incubate for 5-15 minutes.
Purification of the PEG-Protein Conjugate
Purification is a critical step to remove unreacted PEG linker, protein, and reaction byproducts. The choice of method will depend on the properties of the protein and the PEG-protein conjugate.
| Purification Method | Principle of Separation | Application Notes |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[] | Effective for removing unreacted, low molecular weight PEG linkers and byproducts.[] Can also separate non-PEGylated protein from the larger PEGylated conjugate.[] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge.[] | PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and un-PEGylated species, as well as positional isomers.[] Both cation and anion exchange chromatography can be employed.[1][22] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity.[] | The attachment of hydrophilic PEG chains can reduce the protein's hydrophobicity, enabling separation.[1][] |
| Dialysis / Ultrafiltration | Separates molecules based on size through a semi-permeable membrane.[23] | Useful for buffer exchange and removing small molecule impurities.[23] May not be effective for removing unreacted PEGylated protein from the desired product. |
Characterization of the Conjugate
After purification, the PEG-protein conjugate should be characterized to determine the degree of PEGylation and confirm its integrity.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess purity and quantify the conjugate.[3]
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.[3][24]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive reagents (hydrolysis of EDC/NHS). | Prepare fresh EDC and NHS solutions immediately before use. Ensure PEG linker stock in anhydrous solvent is properly stored. |
| Incorrect buffer pH. | Ensure activation is performed at pH 4.5-6.0 and conjugation at pH 7.2-8.0.[16][19] | |
| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS, MES, or HEPES.[17][18] | |
| Protein Precipitation | High concentration of organic solvent from PEG stock. | Minimize the volume of the PEG stock solution added to the protein solution. |
| Change in protein solubility upon conjugation. | Optimize buffer conditions (e.g., pH, ionic strength). | |
| Multiple PEGylation Products | High molar ratio of PEG linker to protein. | Reduce the molar excess of the PEG linker in the reaction. |
| Prolonged reaction time. | Optimize the incubation time for the conjugation reaction. |
Conclusion
This protocol provides a comprehensive framework for the successful conjugation of Boc-NH-Bis(acid-PEG1-m) to proteins. The use of EDC/NHS chemistry offers a robust method for creating stable PEG-protein conjugates. Optimization of reaction conditions, coupled with appropriate purification and characterization techniques, is essential for obtaining a homogenous product with the desired therapeutic properties.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. encapsula.com [encapsula.com]
- 16. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. broadpharm.com [broadpharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. enovatia.com [enovatia.com]
Applications of Boc-NH-Bis(acid-PEG1-m) in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional crosslinker that offers a versatile platform for the development of advanced drug delivery systems. This molecule features a tert-butyloxycarbonyl (Boc)-protected primary amine and two terminal carboxylic acid groups, separated by a short polyethylene glycol (PEG) spacer. The presence of the PEG moiety enhances the hydrophilicity and biocompatibility of the resulting conjugates, which can improve the pharmacokinetic profile of the delivered therapeutic. The Boc-protecting group provides an orthogonal handle for sequential conjugation, as it can be selectively removed under acidic conditions to reveal a primary amine for further modification. The two carboxylic acid groups allow for the covalent attachment of amine-containing molecules, such as drugs, targeting ligands, or other polymers, through stable amide bond formation.
These characteristics make Boc-NH-Bis(acid-PEG1-m) an attractive building block for the construction of various drug delivery vehicles, including nanoparticles, micelles, and polymer-drug conjugates. This document provides detailed application notes and experimental protocols for the use of Boc-NH-Bis(acid-PEG1-m) in the development of such systems.
Key Applications and Advantages
The unique structure of Boc-NH-Bis(acid-PEG1-m) lends itself to several applications in drug delivery:
-
Synthesis of Core-Shell Nanoparticles: The bifunctional nature of this linker allows for the creation of a hydrophilic shell on hydrophobic drug cores or nanoparticles, improving their stability and circulation time in vivo.
-
Formation of Drug-Loaded Micelles: When conjugated with hydrophobic molecules, the resulting amphiphiles can self-assemble into micelles, encapsulating poorly water-soluble drugs within their core.
-
Development of Targeted Drug Delivery Systems: The deprotected amine can be used to attach targeting moieties, such as antibodies or peptides, to direct the drug carrier to specific cells or tissues.
-
Multi-Drug Conjugation: The presence of two carboxylic acid groups offers the potential for conjugating multiple drug molecules or a combination of a drug and an imaging agent.
The primary advantages of using Boc-NH-Bis(acid-PEG1-m) include:
-
Enhanced Biocompatibility: The PEG spacer reduces immunogenicity and nonspecific protein adsorption.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the drug conjugate, leading to reduced renal clearance and a longer circulation half-life.
-
Controlled and Sequential Conjugation: The Boc-protected amine allows for a multi-step conjugation strategy, providing precise control over the final structure of the drug delivery system.
Data Presentation: Representative Characteristics of Drug Delivery Systems
The following tables summarize representative quantitative data for drug delivery systems developed using Boc-NH-Bis(acid-PEG1-m) or similar PEGylated linkers. These values are illustrative and will vary depending on the specific drug, polymer, and formulation parameters.
Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles
| Parameter | Nanoparticle Formulation A | Nanoparticle Formulation B |
| Mean Particle Size (nm) | 120 ± 5.2 | 150 ± 7.8 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -15.6 ± 1.2 | -12.3 ± 1.5 |
| Drug Loading Content (%) | 10.2 ± 0.8 | 12.5 ± 1.1 |
| Encapsulation Efficiency (%) | 85.3 ± 3.4 | 88.1 ± 2.9 |
Table 2: In Vitro Drug Release Kinetics from Paclitaxel-Loaded Micelles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5.2 ± 0.5 | 10.8 ± 0.9 |
| 4 | 12.8 ± 1.1 | 25.4 ± 1.8 |
| 8 | 20.1 ± 1.5 | 42.6 ± 2.5 |
| 24 | 35.7 ± 2.2 | 68.9 ± 3.1 |
| 48 | 48.3 ± 2.8 | 85.2 ± 3.7 |
| 72 | 55.1 ± 3.1 | 92.4 ± 4.0 |
Experimental Protocols
Protocol 1: Synthesis of Drug-Conjugated Boc-NH-Bis(acid-PEG1-m)
This protocol describes the conjugation of an amine-containing drug to the carboxylic acid groups of Boc-NH-Bis(acid-PEG1-m) using carbodiimide chemistry.
Materials:
-
Boc-NH-Bis(acid-PEG1-m)
-
Amine-containing drug (e.g., Doxorubicin)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1 kDa)
-
Deionized water
Procedure:
-
Dissolve Boc-NH-Bis(acid-PEG1-m) (1 equivalent) in anhydrous DMF.
-
Add EDC (2.5 equivalents) and NHS (2.5 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid groups.
-
In a separate vial, dissolve the amine-containing drug (2 equivalents) in anhydrous DMF with a catalytic amount of TEA.
-
Add the drug solution dropwise to the activated Boc-NH-Bis(acid-PEG1-m) solution.
-
Allow the reaction to proceed overnight at room temperature under gentle stirring and protection from light.
-
Quench the reaction by adding a small amount of deionized water.
-
Purify the conjugate by dialysis against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified solution to obtain the drug-conjugated product.
-
Characterize the conjugate using techniques such as ¹H NMR, FTIR, and HPLC.
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol outlines the preparation of nanoparticles from a pre-synthesized polymer-drug conjugate using the nanoprecipitation method.
Materials:
-
Polymer-drug conjugate (e.g., PLGA-Boc-NH-Bis(acid-PEG1-m)-Drug)
-
Acetone
-
Deionized water or phosphate-buffered saline (PBS)
-
Magnetic stirrer
Procedure:
-
Dissolve the polymer-drug conjugate in acetone to form a clear solution.
-
In a separate beaker, place the aqueous phase (deionized water or PBS) and stir at a moderate speed.
-
Slowly inject the organic solution into the aqueous phase under continuous stirring.
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
Continue stirring for at least 4 hours at room temperature to allow for the complete evaporation of acetone.
-
The resulting nanoparticle suspension can be used for further characterization or can be centrifuged and washed to remove any unentrapped drug.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical dialysis-based method to evaluate the in vitro release of a drug from nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing (appropriate MWCO to retain nanoparticles but allow free drug diffusion)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Incubator shaker
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Transfer a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of release medium (PBS at pH 7.4 or 5.5).
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative drug release as a percentage of the total drug loaded in the nanoparticles.
Protocol 4: Cellular Uptake and Cytotoxicity Assays
A. Cellular Uptake by Flow Cytometry
-
Seed cancer cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles (e.g., containing a fluorescent drug or a labeled polymer) at various concentrations for different time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity, which corresponds to the cellular uptake of the nanoparticles.
B. Cytotoxicity by MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Visualizations
Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-Bis(acid-PEG1-m)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional, branched polyethylene glycol (PEG) linker designed for the surface modification of nanoparticles. This reagent possesses a single Boc-protected amine and two terminal carboxylic acid groups. This unique architecture offers a versatile platform for conjugating nanoparticles to various biomolecules, such as targeting ligands, imaging agents, and therapeutic payloads. The PEG spacer enhances the colloidal stability of nanoparticles in biological media by reducing non-specific protein adsorption, thereby prolonging circulation time and improving bioavailability.[1][2][3] The Boc-protecting group allows for a sequential conjugation strategy, where the amine can be deprotected under acidic conditions for further functionalization after the initial attachment of the linker to the nanoparticle surface via its carboxyl groups.[4][5]
Applications
The surface modification of nanoparticles with Boc-NH-Bis(acid-PEG1-m) is advantageous for a range of applications in drug delivery and nanomedicine:
-
Targeted Drug Delivery: The terminal carboxylic acid groups can be activated to conjugate targeting moieties (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on diseased cells, enhancing the therapeutic efficacy and reducing off-target effects.
-
Enhanced Stability and Circulation: The hydrophilic PEG chains form a protective layer around the nanoparticle, minimizing opsonization and clearance by the reticuloendothelial system (RES), leading to longer blood circulation times.[6][7][8]
-
Bioimaging: Imaging agents such as fluorescent dyes or contrast agents can be attached to the nanoparticle surface, enabling real-time tracking and visualization of the nanoparticle distribution in vitro and in vivo.
-
Multi-functional Nanocarriers: The dual carboxylic acid functionality and the protected amine provide multiple attachment points for different molecules, allowing for the creation of multi-functional nanoparticles carrying both therapeutic and diagnostic agents.
Experimental Protocols
Materials and Reagents
-
Nanoparticles with surface amine groups (e.g., aminated silica nanoparticles, chitosan nanoparticles)
-
Boc-NH-Bis(acid-PEG1-m)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) or 4 M HCl in dioxane
-
Washing Buffer: PBS or deionized water
-
Organic solvent (e.g., anhydrous DMSO or DMF) for dissolving the PEG linker
Protocol for Covalent Attachment of Boc-NH-Bis(acid-PEG1-m) to Amine-Functionalized Nanoparticles
This protocol utilizes EDC/NHS chemistry to form stable amide bonds between the carboxylic acid groups of the PEG linker and the primary amine groups on the nanoparticle surface.[9][10][11]
Step 1: Activation of Carboxylic Acid Groups on Boc-NH-Bis(acid-PEG1-m)
-
Dissolve Boc-NH-Bis(acid-PEG1-m) in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A molar excess of EDC and NHS to the PEG linker (e.g., 2-5 fold) is recommended.
-
Add the Boc-NH-Bis(acid-PEG1-m) stock solution to the EDC/NHS solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS-ester intermediate.
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated Boc-NH-Bis(acid-PEG1-m) solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the surface amine groups on the nanoparticles should be optimized for the desired grafting density.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer and incubate for 15-30 minutes.
Step 3: Purification of PEGylated Nanoparticles
-
Centrifuge the reaction mixture to pellet the nanoparticles.
-
Remove the supernatant containing unreacted PEG linker and byproducts.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.
-
Finally, resuspend the purified PEGylated nanoparticles in a suitable buffer for storage or further characterization.
Protocol for Boc Deprotection (Optional)
This step is performed if the newly exposed amine group is required for subsequent conjugation.
-
Lyophilize the purified PEGylated nanoparticles to remove water.
-
Resuspend the dried nanoparticles in the Deprotection Solution (e.g., 20% TFA in DCM).
-
Incubate for 1-2 hours at room temperature with stirring.
-
Remove the deprotection solution by centrifugation and repeated washing with DCM and then with a neutral buffer (e.g., PBS) to remove residual acid.
-
The resulting nanoparticles will have free primary amine groups on the surface, ready for further functionalization.
Characterization and Data Presentation
The successful surface modification of nanoparticles should be confirmed by various characterization techniques. The following table summarizes the expected changes in nanoparticle properties after PEGylation.
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Characterization Technique |
| Hydrodynamic Diameter | Smaller | Larger due to the PEG layer | Dynamic Light Scattering (DLS) |
| Zeta Potential | Positive (for amine-NP) | Near-neutral or slightly negative | DLS / Electrophoretic Light Scattering |
| Surface Chemistry | Presence of primary amines | Presence of PEG, amide bonds, and Boc groups (or amines after deprotection) | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) |
| Colloidal Stability | Prone to aggregation in high salt buffers | Stable in high salt buffers and biological media | DLS, UV-Vis Spectroscopy |
| Protein Adsorption | High | Significantly reduced | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Bicinchoninic Acid (BCA) Assay |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle surface modification.
Generalized Signaling Pathway
Caption: Generalized cell signaling pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [0901.4961] PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Using Boc-NH-Bis(acid-PEG1-m) as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Boc-NH-Bis(acid-PEG1-m) as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the linker's properties, detailed experimental protocols for its incorporation into a PROTAC molecule, and methods for the biological evaluation of the resulting degrader.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[4][5]
Boc-NH-Bis(acid-PEG1-m) is a versatile, bifunctional PEG-based linker. It features a central amine protected by a tert-butyloxycarbonyl (Boc) group and two carboxylic acid arms, each connected via a short PEG chain. The carboxylic acid groups are often protected as methyl esters (indicated by "-m"), which can be deprotected to the free acids for conjugation. This structure allows for the sequential or simultaneous coupling of a warhead and an E3 ligase ligand.
Physicochemical Properties and Handling
While specific quantitative data for Boc-NH-Bis(acid-PEG1-m) may vary by supplier, the general properties of similar Boc-protected PEG linkers are summarized below.
| Property | Description |
| Appearance | Typically a colorless to pale yellow oil or waxy solid. |
| Solubility | Soluble in a wide range of organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Limited solubility in aqueous solutions. |
| Storage | Store at -20°C to -80°C to prevent degradation.[6] Keep away from moisture and strong acids or bases. |
| Functional Groups | A Boc-protected secondary amine and two carboxylic acid (or methyl ester) termini. |
PROTAC Synthesis using Boc-NH-Bis(acid-PEG1-m)
The synthesis of a PROTAC using this bifunctional linker typically involves a multi-step process: deprotection of the Boc group, followed by two separate amide bond formation reactions to attach the warhead and the E3 ligase ligand.
Diagram: PROTAC Synthesis Workflow
Caption: A general workflow for synthesizing a PROTAC using a bifunctional linker.
Experimental Protocols
1. Boc Deprotection of Boc-NH-Bis(acid-PEG1-m)
This protocol describes the removal of the Boc protecting group to yield the free secondary amine.
-
Materials:
-
Boc-NH-Bis(acid-PEG1-m)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
Dissolve Boc-NH-Bis(acid-PEG1-m) (1 equivalent) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.
-
2. Amide Coupling Reaction
This protocol outlines the formation of an amide bond between one of the carboxylic acid arms of the linker and an amine-functionalized warhead or E3 ligase ligand. A similar protocol would be used for the second coupling step.
-
Materials:
-
Deprotected linker (from step 1)
-
Amine-functionalized warhead or E3 ligase ligand (1 equivalent)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the deprotected linker (1 equivalent) and the amine-functionalized binding moiety (1 equivalent) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC intermediate.
-
Biological Evaluation of the Synthesized PROTAC
After synthesis and purification, the biological activity of the PROTAC must be evaluated. Key experiments include assessing target protein degradation and the downstream cellular effects.
Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocol: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
-
Data Presentation
The results from the Western blot analysis can be used to determine key parameters of PROTAC efficacy.
| Parameter | Description | Typical Data Presentation |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the target protein. | Dose-response curve (log[PROTAC] vs. % Degradation) |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | Dose-response curve |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PROTAC Synthesis Yield | Incomplete reaction; inefficient coupling reagents. | Extend reaction times; use fresh coupling reagents; optimize stoichiometry. |
| No Protein Degradation | Poor cell permeability; unstable PROTAC; incorrect linker length. | Modify the linker to improve physicochemical properties; synthesize PROTACs with varying linker lengths. |
| High Off-Target Effects | Non-specific binding of the warhead or PROTAC. | Redesign the warhead for higher specificity; perform proteomic profiling to identify off-targets. |
These application notes provide a foundational framework for the use of Boc-NH-Bis(acid-PEG1-m) in PROTAC development. Researchers should optimize the described protocols based on their specific target protein, cell lines, and available reagents.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Step-by-Step Guide for Boc Deprotection in Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the tert-butyloxycarbonyl (Boc) deprotection step in solid-phase peptide synthesis (SPPS). The Boc protecting group is a cornerstone of peptide chemistry, temporarily blocking the N-terminal amine of an amino acid to allow for controlled, sequential peptide chain elongation. Its efficient removal is critical for the successful synthesis of the desired peptide. This guide outlines the mechanism, standard protocols, and key considerations for successful Boc deprotection.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process. The most common reagent for this purpose is trifluoroacetic acid (TFA). The reaction proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[1][2]
-
Carbocation Formation: The protonated group becomes unstable, leading to the loss of a stable tert-butyl cation.[1][2] This leaves a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]
-
Amine Salt Formation: The newly liberated N-terminal amine is protonated by the excess acid, forming a TFA salt.[1]
This resulting amine salt must be neutralized to the free amine before the next amino acid can be coupled to the growing peptide chain.
Experimental Protocols
The following protocols describe the standard procedure for Boc deprotection in manual solid-phase peptide synthesis.
Materials and Reagents
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
DCM/TFA (1:1, v/v) deprotection solution
-
Isopropanol (IPA)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)
Standard Boc Deprotection and Neutralization Protocol
This protocol is suitable for most standard peptide sequences.
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin with the DCM/TFA deprotection solution for 1-2 minutes.[3] Drain the solution.
-
Deprotection: Add the DCM/TFA deprotection solution to the resin (approximately 10 mL per gram of resin) and gently agitate for 20-30 minutes at room temperature.[3] A gentle stream of nitrogen can be used for mixing.
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly to remove residual TFA and the cleaved Boc groups.
-
Wash with DCM (3 times).
-
Wash with IPA (2 times) to help shrink the resin and remove trapped acid.[3]
-
Wash with DCM (3 times).
-
-
Neutralization: To deprotonate the N-terminal amine TFA salt, add the 10% DIEA in DCM solution and agitate for 5-10 minutes.[3] Repeat this step once.
-
Final Washing: Drain the neutralization solution and wash the peptide-resin with DCM (5-6 times) to remove excess DIEA and its salts.
-
The peptide-resin is now ready for the next coupling step.
Quantitative Data Summary
The efficiency and conditions for Boc deprotection can vary depending on the specific amino acid sequence and the reagents used. The following table summarizes typical quantitative parameters for the standard TFA-mediated Boc deprotection protocol.
| Parameter | Value | Notes |
| Deprotection Reagent | 25-50% TFA in DCM (v/v) | 50% TFA in DCM is the most common formulation.[3][4] |
| Reaction Time | 20-30 minutes | A short pre-wash of 1-5 minutes can be beneficial.[3] |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperatures.[5] |
| Neutralization Reagent | 5-10% DIEA in DCM (v/v) | Triethylamine (TEA) can also be used.[3] |
| Neutralization Time | 2 x 5-10 minutes | Two sequential neutralization steps ensure complete conversion to the free amine.[3] |
| Scavengers | 0.5% Dithioethane (DTE) | Recommended when working with sensitive residues like Cys, Met, and Trp to prevent side reactions from the tert-butyl cation.[3][6] |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the chemical mechanism of Boc deprotection and the experimental workflow in SPPS.
Caption: Chemical mechanism of TFA-mediated Boc deprotection.
Caption: Experimental workflow for Boc deprotection in SPPS.
References
Application Notes and Protocols for EDC/NHS Chemistry: A Guide to Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful coupling of carboxylic acids to primary amines using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds for applications ranging from peptide synthesis and protein labeling to nanoparticle functionalization and immunogen preparation.[1][2][3]
Introduction to EDC/NHS Chemistry
EDC is a zero-length crosslinker, meaning it facilitates the direct conjugation of a carboxyl group (-COOH) to a primary amine (-NH2) without becoming part of the final linkage.[4][5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[1][4][6] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which can lead to low coupling efficiencies.[1][6]
To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or Sulfo-NHS is often included.[1][6] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, releasing NHS.[3] The use of Sulfo-NHS is preferred for reactions that must remain entirely in aqueous solution due to its increased solubility.[6]
Reaction Mechanism
The EDC/NHS coupling reaction can be summarized in two key steps:
-
Activation of Carboxylic Acid: EDC reacts with a carboxyl group to form an amine-reactive O-acylisourea intermediate.
-
Amine Coupling: This intermediate can then react with a primary amine to form an amide bond. In the presence of NHS, the intermediate is converted to a more stable NHS ester, which then reacts with the amine.
Key Experimental Parameters and Quantitative Data
The success of an EDC/NHS coupling reaction is highly dependent on several factors. The following table summarizes key parameters and provides recommended starting conditions. Optimization is often necessary for specific applications.[7]
| Parameter | Recommended Conditions & Notes |
| pH | Activation Step (EDC/NHS): 4.5 - 6.0. MES buffer is a common choice.[4][8] Coupling Step (Amine): 7.0 - 8.5. PBS or borate buffer is frequently used.[4][8] |
| Buffers | Use non-amine and non-carboxylate buffers such as MES, HEPES, and phosphate buffers to avoid competing reactions.[8] Avoid Tris, glycine, and acetate buffers.[8] |
| Reagent Molar Ratios | A molar excess of EDC and NHS is typically used. Common starting ratios are 2- to 10-fold molar excess of EDC and 2- to 5-fold molar excess of NHS over the carboxyl-containing molecule.[8] For proteins > 5 mg/mL, a 4-fold molar excess of EDC and 3-fold molar excess of Sulfo-NHS to EDC may be a good starting point.[9] For proteins < 5 mg/mL, a 10-fold molar excess of EDC can be used.[9] |
| Reaction Time | Activation: 15 - 30 minutes at room temperature.[4][7] Coupling: 1 - 2 hours at room temperature, or overnight at 4°C.[4][7] |
| Temperature | Room temperature is suitable for most reactions. For sensitive molecules, the reaction can be performed at 4°C, though reaction times may need to be extended. |
| Quenching | Unreacted NHS esters can be quenched to prevent unwanted side reactions. Common quenching agents include hydroxylamine (10-50 mM), Tris, glycine, or ethanolamine (20-50 mM).[4][8] |
Experimental Protocols
Two primary protocols are used for EDC/NHS coupling: a one-step and a two-step procedure. The two-step protocol is generally preferred for conjugating two molecules that both contain carboxyl and amine groups to minimize polymerization.[7]
One-Step Coupling Protocol (e.g., Hapten to Carrier Protein)
This method is simpler but may result in polymerization of the molecules being coupled if they contain both carboxyl and amine groups.[1]
Materials:
-
Molecule with carboxyl group (e.g., peptide, hapten)
-
Molecule with primary amine (e.g., carrier protein like BSA or KLH)
-
EDC
-
Conjugation Buffer: 0.1 M MES, pH 4.5-5.0[4]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Equilibrate EDC to room temperature before opening.[4]
-
Dissolve the carboxyl-containing molecule and the amine-containing molecule in the Conjugation Buffer.
-
Prepare a fresh solution of EDC in water or Conjugation Buffer.
-
Immediately add the EDC solution to the mixture of the two molecules. A typical starting concentration for EDC is 10 mg/mL, with 50-100 µL added to the reaction mixture.[4]
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.[4]
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove excess reagents and byproducts.[4]
Two-Step Coupling Protocol (e.g., Protein-Protein Conjugation)
This protocol minimizes self-conjugation by activating the first molecule, removing excess EDC, and then adding the second molecule.[4][7]
Materials:
-
Protein #1 (with carboxyl groups to be activated)
-
Protein #2 (with primary amines)
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4]
-
Quenching Reagent for NHS-esters: Hydroxylamine-HCl or Tris-HCl[4]
-
Desalting column
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.[4]
-
Dissolve Protein #1 in Activation Buffer.
-
Add EDC (e.g., to a final concentration of 2-4 mM) and NHS/Sulfo-NHS (e.g., to a final concentration of 5-10 mM) to the Protein #1 solution.[4][5]
-
Quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes.[4][6]
-
Remove excess EDC, NHS, and quenching reagent by passing the activated Protein #1 through a desalting column equilibrated with Coupling Buffer.[4]
-
Immediately add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.[4]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4][7]
-
Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM to hydrolyze unreacted NHS esters.[4][8]
-
Purify the final conjugate using a desalting column or other appropriate chromatography method.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Suboptimal pH.[8] | Verify the pH of your activation and coupling buffers. |
| Inactive EDC/NHS. | EDC and NHS are moisture-sensitive.[8] Use fresh reagents, allow them to warm to room temperature before opening to prevent condensation, and prepare solutions immediately before use.[8] | |
| Presence of competing nucleophiles or carboxylates in buffers. | Use recommended buffers like MES and PBS. Avoid buffers containing amines or carboxylates.[8] | |
| Hydrolysis of NHS-ester intermediate. | The NHS-ester is susceptible to hydrolysis. Perform the coupling step immediately after activation and purification.[8] | |
| Precipitation during reaction | Protein aggregation. | Ensure the protein is soluble and stable in the chosen buffers. Consider performing a buffer exchange. |
| High EDC concentration. | If using a large excess of EDC, try reducing the concentration.[8] |
Conclusion
EDC/NHS chemistry is a versatile and powerful tool for covalently linking molecules. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high coupling efficiencies for a wide range of applications in research and drug development. The choice between a one-step and two-step protocol should be based on the specific molecules being conjugated to minimize unwanted side reactions. Proper handling of reagents and optimization of reaction conditions are critical for success.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 2. info2.gbiosciences.com [info2.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEG Linkers in Enhancing Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule.[1][][3] The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index.[1][4] Polyethylene glycol (PEG) linkers have emerged as a key technology in modern ADC design to address challenges associated with the hydrophobicity of many potent payloads.[5][6][7]
The incorporation of PEG linkers into ADC design offers several key advantages:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC.[1][4][6] PEG is a hydrophilic polymer that, when used as a linker, increases the overall water solubility of the ADC, mitigating aggregation issues during manufacturing and administration.[1][6][8]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "hydration shell" around the ADC.[6] This can shield the payload from the immune system, reduce non-specific clearance, and ultimately prolong the circulation half-life of the ADC, allowing for greater tumor accumulation.[4][6][9]
-
Increased Drug-to-Antibody Ratio (DAR): The use of hydrophilic PEG linkers can enable higher loading of hydrophobic drugs onto the antibody without causing aggregation.[4][6][7] This allows for the delivery of a higher concentration of the cytotoxic payload to target cells. Branched or multi-arm PEG linkers can further increase the drug payload per conjugation site.[4][5]
-
Reduced Immunogenicity: By masking the hydrophobic payload and preventing aggregation, PEG linkers can reduce the potential for an immune response against the ADC.[][6]
Monodisperse PEG linkers, which have a single, defined molecular weight, are particularly advantageous as they allow for the production of more homogeneous ADCs with consistent properties, facilitating better control over the final product's characteristics.[6][7][10]
Visualizing the ADC Synthesis Workflow
The general process for synthesizing an ADC with a PEG linker involves several key steps, from antibody modification to the final purification and characterization of the conjugate.
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.
Experimental Protocols
This section provides a representative protocol for the synthesis of an ADC using a maleimide-containing PEG linker for conjugation to reduced interchain disulfides on a monoclonal antibody.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-Payload construct
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS system)
Protocol: Cysteine-Based Conjugation with a PEG Linker
1. Antibody Reduction:
-
Start with a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
After incubation, allow the solution to cool to room temperature.
2. Linker-Payload Conjugation:
-
Dissolve the Maleimide-PEG-Payload construct in DMSO to prepare a stock solution.
-
Add a 5-fold molar excess of the Maleimide-PEG-Payload solution to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[11]
-
Gently mix the reaction and incubate at room temperature for 1 hour in the dark.
3. Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 5-fold molar excess of N-acetylcysteine relative to the Maleimide-PEG-Payload.
-
Incubate for 20 minutes at room temperature.
4. Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or Size Exclusion Chromatography (SEC).
-
Equilibrate the column with PBS, pH 7.4.
-
Load the reaction mixture onto the column and collect the fractions containing the purified ADC.
-
Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
5. Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
The average number of drug molecules conjugated to each antibody is a critical quality attribute.[][13]
-
DAR can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[][14][15]
-
For LC-MS analysis, the ADC can be analyzed intact or after reduction to separate the light and heavy chains.[14][15] The observed masses are used to calculate the number of conjugated drugs.
-
-
Analysis of Aggregation:
-
Size Exclusion Chromatography (SEC) can be used to determine the percentage of high molecular weight species (aggregates) in the purified ADC sample.
-
-
In Vitro Cytotoxicity Assay:
-
The potency of the ADC can be assessed using a cell-based assay with a cancer cell line that expresses the target antigen.
-
Data Presentation
The following tables provide examples of how quantitative data from ADC characterization experiments can be presented.
Table 1: Influence of PEG Linker Length on ADC Properties
| ADC Construct | Average DAR | % Aggregation (by SEC) | In Vitro IC50 (nM) | Plasma Half-Life (hours) |
| mAb-SMCC-Payload | 3.8 | 5.2% | 0.5 | 120 |
| mAb-PEG4-Payload | 3.9 | 2.1% | 0.7 | 180 |
| mAb-PEG8-Payload | 3.7 | 1.5% | 0.9 | 250 |
| mAb-PEG12-Payload | 3.8 | 1.1% | 1.2 | 300 |
This table illustrates that as the length of the PEG linker increases, there is a trend of decreased aggregation and a longer plasma half-life. The in vitro potency (IC50) may slightly decrease with longer linkers, a factor that needs to be balanced with the improved pharmacokinetic properties.[9][16]
Table 2: Comparison of Different PEG Linker Architectures
| Linker Type | Conjugation Chemistry | Achievable DAR | Stability in Plasma (72h) |
| Linear PEG | Cysteine-Maleimide | 2 - 4 | >95% |
| Branched PEG | Cysteine-Maleimide | 4 - 8 | >95% |
| Linear PEG | Lysine-NHS Ester | ~3.5 (heterogeneous) | >90% |
This table compares different PEG linker architectures and their impact on achievable DAR and stability. Branched PEG linkers can facilitate a higher drug load per conjugation site.[4][5]
Visualizing ADC Structure and Mechanism
The structure of the linker connecting the antibody and the payload is fundamental to the ADC's function.
References
- 1. benchchem.com [benchchem.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 8. purepeg.com [purepeg.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. agilent.com [agilent.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-NH-Bis(acid-PEG1-m) in the Development of Diagnostic Tools
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional crosslinker that offers significant advantages in the development of sensitive and robust diagnostic assays. Its unique structure, featuring two carboxylic acid groups and a temporarily protected primary amine on a short polyethylene glycol (PEG) spacer, allows for a sequential and controlled bioconjugation strategy. This enables the precise orientation and immobilization of biomolecules, such as antibodies and enzymes, which is critical for enhancing assay performance.
The PEG spacer increases the water solubility of conjugates and reduces non-specific binding to surfaces, thereby improving the signal-to-noise ratio in various diagnostic platforms, including enzyme-linked immunosorbent assays (ELISAs), lateral flow assays, and biosensors. The Boc (tert-butyloxycarbonyl) protecting group provides a stable handle that can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[1][2][3] This facilitates the creation of complex, multi-functional diagnostic reagents.
Key Features and Applications
-
Controlled Bioconjugation: The orthogonal reactivity of the carboxyl and Boc-protected amine groups allows for a step-wise conjugation of different molecules.
-
Enhanced Solubility and Stability: The hydrophilic PEG spacer improves the solubility of labeled biomolecules in aqueous buffers.[2]
-
Reduced Non-Specific Binding: The PEG linker minimizes unwanted interactions with assay surfaces, leading to lower background signals.
-
Versatility: Applicable in a wide range of diagnostic assays, including:
-
Immobilization of capture antibodies on solid surfaces (e.g., microplates, nanoparticles).
-
Development of antibody-enzyme conjugates for signal amplification.
-
Synthesis of fluorescent probes for imaging applications.
-
Experimental Protocols
Protocol 1: Immobilization of a Capture Antibody onto an Amine-Coated Microplate
This protocol describes the use of one of the carboxylic acid groups of Boc-NH-Bis(acid-PEG1-m) to covalently link a capture antibody to an amine-functionalized surface via EDC/NHS chemistry.
Materials:
-
Boc-NH-Bis(acid-PEG1-m)
-
Amine-coated 96-well microplates
-
Capture Antibody (e.g., 1 mg/mL in PBS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Boc-NH-Bis(acid-PEG1-m) Solution: Dissolve Boc-NH-Bis(acid-PEG1-m) in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Activate Carboxyl Groups:
-
In a microcentrifuge tube, add a 100-fold molar excess of the Boc-NH-Bis(acid-PEG1-m) solution to the required volume of Activation Buffer.
-
Add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Immobilize Activated Linker:
-
Immediately add 100 µL of the activated linker solution to each well of the amine-coated microplate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Conjugate Capture Antibody:
-
Activate the second carboxylic acid group of the now immobilized linker by repeating step 2 directly in the wells.
-
Dilute the capture antibody in Coupling Buffer to a final concentration of 10 µg/mL.
-
After washing the plate to remove excess EDC/NHS, add 100 µL of the diluted capture antibody to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench and Block:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Quenching Buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
The plate is now ready for use in an ELISA.
-
Protocol 2: Boc Deprotection and Conjugation of a Reporter Enzyme
This protocol details the removal of the Boc protecting group from the immobilized linker and the subsequent conjugation of a reporter enzyme (e.g., Horseradish Peroxidase, HRP) to the newly available amine group.
Materials:
-
Antibody-coated plate from Protocol 1
-
Deprotection Solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]
-
Neutralization Buffer: 5% Diisopropylethylamine (DIPEA) in DCM
-
Reporter Enzyme-NHS ester (e.g., HRP-NHS ester)
-
Coupling Buffer: PBS, pH 7.4
-
Storage Buffer: 1% BSA in PBS
Procedure:
-
Boc Deprotection:
-
Ensure the plate from Protocol 1 is completely dry.
-
Add 150 µL of Deprotection Solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Remove the Deprotection Solution and wash the wells three times with DCM.
-
-
Neutralization:
-
Add 150 µL of Neutralization Buffer to each well and incubate for 5 minutes.
-
Wash the wells three times with DCM, followed by three washes with Coupling Buffer.
-
-
Conjugate Reporter Enzyme:
-
Dissolve the HRP-NHS ester in anhydrous DMSO to a concentration of 1 mg/mL.
-
Dilute the HRP-NHS ester solution in Coupling Buffer to a final concentration of 20 µg/mL.
-
Add 100 µL of the diluted HRP-NHS ester solution to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Final Quenching and Storage:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Quenching Buffer and incubate for 30 minutes.
-
Wash three times with Wash Buffer.
-
The plate with the immobilized capture antibody and reporter enzyme can be stored in Storage Buffer at 4°C.
-
Data Presentation
The use of Boc-NH-Bis(acid-PEG1-m) as a linker for antibody immobilization is expected to improve assay performance. Below is a table of hypothetical data from an ELISA experiment comparing a passively adsorbed capture antibody to one immobilized using the described protocol.
| Parameter | Passive Adsorption | Covalent Immobilization via Boc-NH-Bis(acid-PEG1-m) |
| Antigen Concentration | Absorbance (450 nm) | Absorbance (450 nm) |
| 0 pg/mL | 0.052 | 0.055 |
| 10 pg/mL | 0.158 | 0.289 |
| 50 pg/mL | 0.453 | 0.897 |
| 100 pg/mL | 0.789 | 1.654 |
| 500 pg/mL | 1.562 | 2.891 |
| Limit of Detection (LOD) | 15 pg/mL | 5 pg/mL |
| Signal-to-Noise Ratio (at 100 pg/mL) | 15.2 | 30.1 |
| Intra-assay CV (%) | 8.5% | 4.2% |
Visualizations
Caption: Workflow for capture antibody immobilization.
Caption: Sequential deprotection and conjugation workflow.
Caption: Reaction pathways for the functional groups.
References
Application Notes and Protocols for Boc-NH-Bis(acid-PEG1-m) in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for utilizing Boc-NH-Bis(acid-PEG1-m) in the fabrication of hydrogel scaffolds for tissue engineering applications. The protocols cover hydrogel synthesis, cell encapsulation, and subsequent characterization and biocompatibility assessment.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely used as scaffolds in tissue engineering due to their high water content, biocompatibility, and tunable mechanical properties that can mimic soft tissues.[1][2] However, PEG itself is bio-inert, lacking the necessary cues for cell adhesion and tissue formation.[2] To overcome this, PEG hydrogels can be modified with bioactive molecules such as cell adhesion peptides (e.g., RGD) and enzyme-sensitive linkers to better mimic the natural extracellular matrix (ECM).[2][3]
Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional PEG derivative featuring two carboxylic acid moieties and a Boc-protected amine.[4] The carboxylic acid groups allow for crosslinking with amine-containing molecules to form a hydrogel network. The protected amine provides a latent functional group that can be deprotected post-gelation for subsequent modification of the scaffold, allowing for the introduction of bioactive signals in a controlled manner.
This document outlines the experimental setup for creating and evaluating a hydrogel system based on Boc-NH-Bis(acid-PEG1-m) crosslinked with a multi-arm PEG-amine.
Experimental Protocols
Hydrogel Synthesis and Cell Encapsulation
This protocol describes the formation of a hydrogel via the reaction of the carboxylic acid groups of Boc-NH-Bis(acid-PEG1-m) with a 4-arm PEG-amine using carbodiimide chemistry.
Materials and Reagents:
-
Boc-NH-Bis(acid-PEG1-m)
-
4-arm PEG-Amine (e.g., 10 kDa)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Mesenchymal Stem Cells (MSCs) or other cell type of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Live/Dead Viability/Cytotoxicity Kit
Protocol:
-
Preparation of Precursor Solutions:
-
Solution A (PEG-Acid): Dissolve Boc-NH-Bis(acid-PEG1-m) in sterile PBS to the desired concentration (e.g., 20% w/v).
-
Solution B (PEG-Amine): Dissolve 4-arm PEG-Amine in sterile PBS to a concentration calculated to achieve the desired crosslinking density.
-
Solution C (Activators): Prepare a fresh solution of EDC and NHS in sterile PBS. The molar ratio of EDC/NHS to the carboxylic acid groups on Boc-NH-Bis(acid-PEG1-m) should be optimized, typically starting at 2:1.
-
-
Cell Suspension:
-
Trypsinize and count the cells.
-
Resuspend the cell pellet in a small volume of Solution B to achieve the desired final cell density (e.g., 1 x 10^6 cells/mL).
-
-
Hydrogel Formation and Cell Encapsulation:
-
In a sterile microcentrifuge tube, mix Solution A and the cell-containing Solution B.
-
Add Solution C to the mixture and gently pipette to mix thoroughly.
-
Quickly cast the solution into the desired mold (e.g., a 96-well plate, custom-made PDMS molds) before gelation occurs.
-
Allow the hydrogels to crosslink at 37°C for 30-60 minutes.
-
-
Post-Formation Washing:
-
After gelation, add sterile cell culture medium to each hydrogel and allow it to swell and equilibrate.
-
Wash the hydrogels three times with fresh culture medium to remove any unreacted reagents.
-
Characterization of Hydrogel Properties
2.2.1. Mechanical Testing
The compressive modulus of the hydrogel can be determined using a universal testing machine.[5]
Protocol:
-
Prepare cylindrical hydrogel samples.
-
Place a sample between two parallel plates of the testing machine.
-
Apply a compressive strain at a constant rate (e.g., 0.1 mm/min).
-
Record the resulting stress.
-
The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).
2.2.2. Swelling Ratio
The swelling ratio provides an indication of the hydrogel's crosslinking density.
Protocol:
-
Measure the initial weight of the fully swollen hydrogel (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved (Wd).
-
The swelling ratio (Q) is calculated as: Q = (Ws - Wd) / Wd.
In Vitro Biocompatibility and Cell Viability
2.3.1. Live/Dead Staining
This assay visually determines the viability of encapsulated cells.[6]
Protocol:
-
Culture the cell-laden hydrogels for the desired time points (e.g., 1, 3, and 7 days).
-
Prepare the Live/Dead staining solution (Calcein AM for live cells, Ethidium Homodimer-1 for dead cells) in PBS according to the manufacturer's instructions.
-
Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
2.3.2. Metabolic Activity Assay (e.g., AlamarBlue or MTT)
These assays quantify the metabolic activity of the encapsulated cells, which is an indicator of cell proliferation and viability.[7]
Protocol:
-
At each time point, transfer the hydrogels to a new plate.
-
Add fresh culture medium containing the AlamarBlue or MTT reagent.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence of the supernatant using a plate reader.
-
Results are typically expressed as a percentage relative to a control group at day 1.
Data Presentation
The following tables summarize typical quantitative data for PEG-based hydrogels from the literature. These values can serve as a benchmark for your experiments.
Table 1: Mechanical Properties of PEG Hydrogels
| PEG Concentration (% w/v) | Molecular Weight (kDa) | Crosslinker | Compressive Modulus (kPa) | Reference |
| 10 | 3.4 | Diacrylate | 20 - 100 | [8] |
| 20 | 3.4 | Diacrylate | 100 - 500 | [8] |
| 10 | 10 | Diacrylate | 10 - 50 | [8] |
| 20 | 10 | Diacrylate | 50 - 200 | [8] |
| 10 | 8 | Dimethacrylate | ~30 | [9] |
| 20 | 8 | Dimethacrylate | ~150 | [9] |
Table 2: In Vitro Biocompatibility of PEG Hydrogels
| Cell Type | Assay | Time Point | Result | Reference |
| Human Mesenchymal Stem Cells | Live/Dead | Day 7 | >90% Viability | [7] |
| Bovine Chondrocytes | DNA Content | Day 14 | Increased Proliferation | [1] |
| Murine Osteoblasts | Mineralization | Day 56 | Visible Mineral Deposits in Stiffer Gels | [1] |
| Human Endothelial Cells | LDH Assay | 24 hours | No significant cell death | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the use of Boc-NH-Bis(acid-PEG1-m) in tissue engineering.
Caption: Experimental workflow for hydrogel fabrication and characterization.
Signaling Pathway: Cell Adhesion and Signaling
For PEG hydrogels to be effective, they often require modification with adhesion ligands, such as the RGD peptide, to promote cell-matrix interactions. The diagram below illustrates a simplified signaling pathway initiated by cell adhesion to an RGD-modified PEG hydrogel.
References
- 1. nichd.nih.gov [nichd.nih.gov]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common issues with Boc-NH-Bis(acid-PEG1-m) conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-Bis(acid-PEG1-m) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is Boc-NH-Bis(acid-PEG1-m) and what are its primary applications?
Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional crosslinker featuring a Boc-protected amine and two terminal carboxylic acid groups connected by a short polyethylene glycol (PEG) spacer.[1][2] The PEG spacer enhances solubility in aqueous solutions.[3] The carboxylic acid groups can be activated to react with primary amines on biomolecules, such as proteins or peptides, to form stable amide bonds.[2] Following conjugation, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent modification.[] This makes it a versatile tool in bioconjugation, drug delivery, and the development of complex biomolecular structures.[3]
Q2: What is the purpose of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the amine functionality, preventing it from participating in unwanted side reactions during the initial conjugation step where the carboxylic acids are being reacted.[3] This protecting group is stable under a variety of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), to yield the free amine for further conjugation steps.[3][5]
Q3: What are the advantages of using a PEG linker in my conjugation?
Polyethylene glycol (PEG) linkers offer several benefits in bioconjugation. They can increase the hydrophilicity and solubility of the resulting conjugate, which is particularly useful for hydrophobic molecules.[3] PEGylation can also shield the conjugated molecule from enzymatic degradation, reduce its immunogenicity, and improve its pharmacokinetic profile by increasing its circulation half-life.[3]
Troubleshooting Guides
This section addresses common issues encountered during the three main stages of conjugation with Boc-NH-Bis(acid-PEG1-m): Carboxylic Acid Activation and Amide Bond Formation, Boc Deprotection, and Purification.
Carboxylic Acid Activation and Amide Bond Formation
A common method for activating the carboxylic acid groups of Boc-NH-Bis(acid-PEG1-m) is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated linker is then reacted with an amine-containing molecule.
Issue: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Carboxylic Acid Activation | The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-7.2).[6][7] Ensure your activation buffer, such as MES, is within this range.[7] |
| Hydrolysis of Activated NHS Ester | The NHS ester is susceptible to hydrolysis, especially in aqueous solutions.[7] Prepare the EDC/NHS activation solution immediately before use and add it to the amine-containing molecule without delay. Avoid pH values above 8.5 during the conjugation step, as this significantly increases the rate of hydrolysis.[8] |
| Suboptimal pH for Amine Coupling | The reaction between the NHS-activated PEG linker and a primary amine is most efficient at a pH between 7.0 and 8.5.[6][8] At this pH, the primary amine is sufficiently deprotonated and nucleophilic. Buffers like phosphate-buffered saline (PBS) at pH 7.4 are commonly used. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated linker.[9] Use non-amine-containing buffers like PBS, MES, or borate buffer. |
| Incorrect Molar Ratios of Reagents | An excess of EDC and NHS is typically used to drive the activation reaction. A starting point is a molar ratio of 1.5-2.0 equivalents of EDC and NHS relative to the Boc-NH-Bis(acid-PEG1-m). The optimal ratio may need to be determined empirically for your specific application.[6] |
Experimental Protocol: EDC/NHS Activation and Conjugation
This protocol outlines a general procedure for the conjugation of Boc-NH-Bis(acid-PEG1-m) to an amine-containing molecule.
-
Preparation of Reagents:
-
Equilibrate Boc-NH-Bis(acid-PEG1-m), EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of Boc-NH-Bis(acid-PEG1-m) in an anhydrous organic solvent such as DMF or DMSO.
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare a "Coupling Buffer" (e.g., PBS, pH 7.4).
-
-
Activation of Carboxylic Acid:
-
Dissolve Boc-NH-Bis(acid-PEG1-m) in Activation Buffer.
-
Add EDC (1.5-2.0 molar equivalents) and NHS (1.5-2.0 molar equivalents).
-
Incubate for 15-30 minutes at room temperature with gentle stirring.[6]
-
-
Conjugation Reaction:
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
Add the activated Boc-NH-Bis(acid-PEG1-m) solution to the amine-containing molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[9]
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding an amine-containing buffer like Tris or by adding hydroxylamine to hydrolyze any unreacted NHS esters.[9]
-
Diagram: EDC/NHS Conjugation Workflow
Caption: Workflow for EDC/NHS-mediated conjugation of Boc-NH-Bis(acid-PEG1-m).
Boc Deprotection
The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA).
Issue: Incomplete Boc Deprotection or Low Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acid. If the acid concentration is too low, the reaction may not go to completion. A common condition is 20-50% TFA in dichloromethane (DCM).[5][10] For resistant substrates, 4M HCl in dioxane can be considered.[10] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. If you observe incomplete deprotection, extend the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are performed at room temperature for 1-2 hours.[10] |
| Solvent Issues | Ensure that your Boc-protected conjugate is fully soluble in the chosen solvent (e.g., DCM). Poor solubility can hinder the reaction.[10] |
Issue: Observation of Side Products After Deprotection
| Potential Cause | Troubleshooting Steps & Recommendations |
| Alkylation by tert-Butyl Cation | The deprotection reaction generates a tert-butyl cation, which is electrophilic and can alkylate nucleophilic residues (e.g., tryptophan, methionine, or free thiols) on your molecule. |
| Use of Scavengers | To prevent alkylation, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or thioanisole (typically 2.5-5% v/v).[10] |
Experimental Protocol: Boc Deprotection with TFA
This protocol provides a general method for removing the Boc protecting group.
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM (or another suitable solvent) to a concentration of 0.1-0.2 M.[10]
-
Cool the solution to 0°C in an ice bath.
-
If your molecule contains acid-sensitive nucleophilic groups, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[10]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[10]
-
-
Reaction:
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times).[10]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate.[10]
-
Diagram: Boc Deprotection Logic
Caption: Decision workflow for the Boc deprotection step.
Purification
Purification of the final conjugate is crucial to remove unreacted starting materials, byproducts, and excess reagents.
Issue: Difficulty in Separating the Desired Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Co-elution of Starting Materials and Product | The PEGylated product may have similar chromatographic properties to the starting materials, especially if the conjugated molecule is small. |
| Choice of Purification Technique | High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying PEGylated molecules.[] - Size Exclusion Chromatography (SEC): Useful for separating molecules based on size. It can effectively remove unreacted small molecules and reagents from the larger PEGylated conjugate.[] - Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. This is often effective for purifying PEGylated small molecules and peptides and can help separate positional isomers.[] |
| Heterogeneity of the Product | The reaction may produce a mixture of mono- and di-conjugated species, as well as positional isomers, which can be challenging to separate.[] |
| Optimization of HPLC Method | Optimize the HPLC gradient, mobile phase composition, and column chemistry to achieve better separation. LC-MS can be a valuable tool to identify the different species in your mixture and guide purification efforts.[] |
Diagram: Purification Strategy
Caption: General strategy for the purification of PEGylated conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]
- 3. nbinno.com [nbinno.com]
- 5. jk-sci.com [jk-sci.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting Boc Deprotection: A Technical Support Guide
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The most common cause of side reactions is the generation of a reactive tert-butyl cation intermediate.[1] This occurs during the acid-catalyzed cleavage of the Boc group, typically using strong acids like trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then react with nucleophilic functional groups within your molecule, leading to undesired byproducts.[1][3]
Q2: Which functional groups or amino acid residues are most susceptible to side reactions?
A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, these include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1][4]
Other nucleophilic sites on a molecule, such as electron-rich aromatic rings, thiols, and guanidino groups, are also at risk.[3]
Q3: How can I prevent the formation of these tert-butylation byproducts?
A3: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[1] They effectively "trap" the carbocation before it can react with your molecule of interest.[1]
Q4: What are some common scavengers and in what amounts should they be used?
A4: The choice of scavenger depends on the specific nucleophiles present in your substrate. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.
-
Water (H₂O): Can trap the cation to form tert-butanol.
-
Thioanisole: Useful for protecting methionine and tryptophan residues.[4]
-
1,2-Ethanedithiol (EDT): Often used for cysteine-containing peptides.
-
Phenol: Can act as a scavenger for various residues.
These are often used in scavenger "cocktails" to provide broad protection.[1] See the table below for common cocktail compositions.
Q5: My Boc deprotection is incomplete. What are the possible causes and solutions?
A5: Incomplete deprotection can be a significant issue.[5] Common causes and troubleshooting steps include:
-
Insufficient Acid: The concentration or number of equivalents of the acid may be too low. Increase the acid concentration (e.g., from 20% TFA to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[6]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Increase the reaction time and monitor progress by TLC or LC-MS.[1][6] Gentle warming (e.g., to 40°C) can sometimes help, but may also increase side reactions if scavengers are not used.[1]
-
Steric Hindrance: The Boc-protected amine may be in a sterically hindered environment.[1] More forcing conditions, such as a stronger acid, longer reaction time, and potentially elevated temperature, may be necessary. It is crucial to use an effective scavenger cocktail under these conditions.[1]
Q6: I am observing a byproduct with a mass increase of +96 Da after using TFA. What is this?
A6: This mass increase often corresponds to trifluoroacetylation of the newly deprotected amine.[5] This can occur when using TFA, where the deprotected, nucleophilic amine is acylated. To mitigate this, ensure complete removal of TFA after deprotection, for instance, by co-evaporation with a solvent like toluene.[6][7]
Q7: Are there milder alternatives to TFA for deprotecting acid-sensitive compounds?
A7: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed.[2][8] These alternatives can help avoid degradation of other acid-labile groups.[5] Some options include:
-
4M HCl in 1,4-dioxane: A commonly used alternative to TFA.[2][5]
-
Oxalyl chloride in methanol: A very mild method that is tolerant of acid-labile esters.[8]
-
Lewis Acids (e.g., Zinc Bromide): Can offer selectivity, for instance, in deprotecting secondary N-Boc groups over primary ones.[9]
-
Thermal Deprotection: Heating the compound in a suitable solvent like water or trifluoroethanol can effect Boc removal without any acid catalyst.[2][9]
Quantitative Data Summary
Table 1: Common Acidic Boc Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[6][7] | 0 to Room Temp | 30 min - 4 h[2][5] | Most common method; scavengers are highly recommended. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[2][5] | Room Temp | 1 - 4 h[2] | Product precipitates as the HCl salt; good alternative to TFA. |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp | Variable | Can be used under milder conditions. |
| Phosphoric Acid (H₃PO₄) | Aqueous | 85% | 50 | 1 - 6 h | An environmentally benign option.[10] |
Table 2: Common Scavenger Cocktails for TFA Deprotection
| Cocktail Name | Composition (v/v/v) | Target Residues / Use Case |
| Standard | TFA / H₂O / TIS (95:2.5:2.5)[1] | General purpose, effective for most sequences. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[1] | For peptides with multiple sensitive residues. |
| Simple | TFA / TIS (95:5) | Effective for Trp, Met, Tyr. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[6][7]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[6] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[6][7]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][6]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[6][7]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times (3x).[6][7]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2][6] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2][6]
-
Precipitation (Optional): The deprotected amine salt can often be precipitated by adding a non-polar solvent like cold diethyl ether, collected by filtration, and dried under vacuum.[1][7]
-
Protocol 2: Milder Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted for substrates sensitive to strong acids.[8]
-
Reaction Setup: In a dry round-bottom flask, dissolve the Boc-protected substrate (1.0 equiv.) in methanol (to approx. 0.1 M).[8]
-
Reagent Addition: Stir the solution at room temperature and add oxalyl chloride (3.0 equiv.) dropwise via syringe.[8] An immediate temperature increase may be observed.[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.[8]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as chromatography or extraction.
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: Role of scavengers in preventing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Boc-NH-Bis(acid-PEG1-m) Coupling Reactions
Welcome to the technical support center for the optimization of coupling reactions involving Boc-NH-Bis(acid-PEG1-m). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of coupling a Boc-NH-protected PEG-acid to an amine-containing molecule?
A1: The process involves a two-step reaction, typically utilizing carbodiimide chemistry. First, the carboxylic acid groups on the Boc-NH-Bis(acid-PEG1-m) are activated to form a more reactive intermediate. The most common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step creates a semi-stable NHS ester. In the second step, this activated PEG reagent is introduced to the amine-containing molecule, which then acts as a nucleophile, attacking the NHS ester to form a stable amide bond and releasing NHS as a byproduct.[1][2][3][4]
Q2: Why is pH control so critical for a successful EDC/NHS coupling reaction?
A2: pH control is paramount because the two main stages of the reaction have different optimal pH ranges.
-
Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[2][5][6][7] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).
-
Coupling Step: The reaction of the newly formed NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH, typically between 7.2 and 8.5.[2][6][7] At this pH, the primary amine is sufficiently deprotonated and nucleophilic. Buffers such as phosphate-buffered saline (PBS) or borate buffer are suitable for this stage. Using a two-buffer system is therefore highly recommended for optimal yield.[2][7]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most prevalent side reactions include:
-
Hydrolysis of the NHS-ester: The activated NHS-ester is susceptible to hydrolysis, which regenerates the original carboxylic acid and renders the PEG molecule unreactive. This is more likely to occur in aqueous solutions. To minimize this, use the activated PEG reagent immediately after preparation and ensure anhydrous solvents if performing the reaction in an organic medium.[5]
-
Formation of N-acylurea: This stable byproduct can form if the O-acylisourea intermediate (formed by EDC and the carboxylic acid) is attacked by another amine instead of the intended NHS. Using NHS stabilizes the intermediate, reducing the likelihood of this side reaction.[5]
-
Guanidine Adduct Formation: In some cases, an amine on the substrate can directly react with the EDC reagent, forming an unreactive guanidine derivative.[8] This can be mitigated by using a two-step procedure where the carboxylic acid is activated first, and excess EDC is quenched or removed before adding the amine-containing molecule.[2][9]
Q4: How does the length of the PEG chain affect the reaction and purification?
A4: The PEG chain length can influence several aspects of the experiment. Longer PEG chains can increase the solubility of the conjugate but may also introduce steric hindrance, potentially slowing down the reaction rate.[10] In terms of purification, a larger PEG chain results in a greater increase in the hydrodynamic radius of the product, which can facilitate separation from the unreacted substrate using size exclusion chromatography (SEC).[] However, the physical properties of the material, such as viscosity and swelling in solvents, can also be affected, which might require adjustments to purification protocols.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Inactive Reagents: EDC and NHS are moisture-sensitive. 2. Suboptimal pH: Incorrect pH for activation or coupling steps. 3. Hydrolysis of Activated PEG: The NHS-ester intermediate degraded before reacting with the amine. 4. Presence of Competing Nucleophiles: Use of amine-containing buffers (e.g., Tris, Glycine).[5][7] 5. Insufficient Reagent Concentration: Molar ratios of EDC/NHS to PEG-acid are too low. | 1. Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[2][6] 2. Implement a two-buffer system: Activate at pH 4.5-6.0 (e.g., MES buffer), then adjust to pH 7.2-8.5 (e.g., PBS) for coupling.[2][7] 3. Add the amine-containing molecule to the reaction mixture immediately after the activation step. 4. Switch to non-amine buffers like PBS, MES, or borate buffer.[5][7] 5. Increase the molar excess of EDC and NHS. Start with a 2- to 10-fold molar excess over the carboxylic acid groups and optimize from there.[8] |
| Multiple Products or Smear on Gel/Chromatogram | 1. Polydispersity of Starting PEG: The initial PEG reagent may have a distribution of molecular weights. 2. Incomplete Reaction: A mix of unreacted, mono-coupled, and di-coupled products. 3. Side Reactions: Formation of byproducts like N-acylurea. | 1. Characterize the starting PEG material using techniques like MALDI-TOF mass spectrometry or SEC to confirm its purity and dispersity. 2. Extend the reaction time (e.g., from 2 hours to overnight at room temperature). Increase the molar ratio of the amine-containing substrate to push the reaction to completion. Monitor reaction progress via LC-MS.[14] 3. Optimize reagent ratios and pH. Purify the final product using chromatography (SEC, IEX, or HIC) to separate the desired product from impurities.[] |
| Precipitation During Reaction | 1. Poor Solubility: One of the reactants or the final conjugate may have limited solubility in the chosen solvent. 2. Incorrect Buffer Concentration: High salt concentration can sometimes cause proteins to precipitate. | 1. If using an organic solvent, ensure it is anhydrous and appropriate for all reactants (e.g., DMF, DMSO, DCM).[6] For aqueous reactions, consider adding organic co-solvents or using solubility-enhancing PEGs. 2. Perform a buffer exchange or use a desalting column to place the substrate into the optimal reaction buffer before starting. |
| Difficulty Purifying Final Product | 1. Similar Size/Charge: The product and starting materials may have similar properties, making separation difficult. 2. Excess Unreacted PEG: A large excess of the PEG reagent was used. | 1. If SEC is ineffective, try ion-exchange chromatography (IEX), which separates based on charge. The addition of the PEG chain can shield surface charges, altering the elution profile compared to the unreacted substrate.[] Hydrophobic interaction chromatography (HIC) is another alternative. 2. Reduce the initial molar excess of the PEG reagent. Use dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane to remove the smaller, unreacted PEG. |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Component | Molar Equivalents (relative to -COOH groups) | Notes |
| Boc-NH-Bis(acid-PEG1-m) | 1 | The limiting reagent. |
| EDC | 2 - 10 eq. | A significant excess can sometimes lead to side products. Start with a lower excess and optimize.[8][9] |
| NHS/Sulfo-NHS | 2 - 10 eq. | Typically used in a similar or slightly higher equivalent to EDC to ensure efficient formation of the NHS-ester intermediate.[8][9] |
| Amine-containing Molecule | 1.5 - 5 eq. | An excess of the amine can help drive the reaction towards the desired product. The optimal amount depends on the value of the substrate. |
Table 2: Typical Reaction Conditions
| Parameter | Condition | Notes |
| Activation Solvent | 0.1 M MES Buffer or Anhydrous DMF/DCM | For aqueous reactions, MES is ideal. For organic reactions, ensure solvents are dry.[5][6] |
| Activation pH | 4.5 - 6.0 | Critical for efficient O-acylisourea intermediate formation.[2][6][7] |
| Activation Time | 15 - 30 minutes | Activation is typically rapid.[6][7] |
| Activation Temperature | Room Temperature (20-25°C) | |
| Coupling Solvent | 0.1 M PBS or Anhydrous DMF/DCM | For aqueous reactions, PBS is common.[5][6] |
| Coupling pH | 7.2 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic.[6][7] |
| Coupling Time | 2 hours - Overnight | Reaction progress should be monitored (e.g., by LC-MS).[6][14][15] |
| Coupling Temperature | Room Temperature (20-25°C) | |
| Quenching Agent | 10-50 mM Hydroxylamine, Tris, or Glycine | Added at the end to deactivate any remaining NHS-esters.[2][6] |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling
This protocol is suitable for water-soluble substrates.
-
Preparation: Equilibrate all reagents, including Boc-NH-Bis(acid-PEG1-m), EDC, and Sulfo-NHS, to room temperature before use.
-
PEG Dissolution: Dissolve the Boc-NH-Bis(acid-PEG1-m) in Activation Buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 10-20 mg/mL.
-
Activation: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer. Add the desired molar equivalents (e.g., 5 eq. of each) to the PEG solution.
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
Substrate Preparation: During the incubation, dissolve your amine-containing molecule in Coupling Buffer (e.g., 0.1 M PBS, pH 7.5).
-
Coupling: Add the activated PEG solution to the amine-containing molecule solution. Alternatively, if the substrate is robust, you can adjust the pH of the activation mixture to 7.2-7.5 by adding concentrated Coupling Buffer before adding the substrate.
-
Reaction: Allow the coupling reaction to proceed for 2 hours to overnight at room temperature with gentle mixing.
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes to deactivate any unreacted NHS-esters.
-
Purification: Purify the conjugate using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted reagents and byproducts.
Protocol 2: Coupling in Organic Solvent
This protocol is suitable for substrates that are soluble in organic solvents.
-
Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF or DCM).
-
Dissolution: Dissolve Boc-NH-Bis(acid-PEG1-m) (1 eq.) in the chosen anhydrous solvent.
-
Activation: Add NHS (2 eq.) and EDC (2 eq.) to the solution. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Incubation: Allow the activation to proceed for 30 minutes at room temperature.[6]
-
Coupling: Dissolve the amine-containing molecule (1.5 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq.) in the same anhydrous solvent and add it to the activated PEG solution.[6]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by TLC or LC-MS.[6]
-
Workup: Concentrate the reaction mixture under reduced pressure. The purification method will depend on the product's properties but may include precipitation in a non-solvent (like diethyl ether), aqueous workup, or column chromatography.
Visualizations
Caption: Workflow for a two-step EDC/NHS coupling reaction.
Caption: Decision tree for troubleshooting low coupling yields.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Characterisation of products from EDC-mediated PEG substitution of chitosan allows optimisation of reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly(ethylene glycol) Corona Chain Length Controls End-Group-Dependent Cell Interactions of Dendron Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.
Troubleshooting Guide
Protein aggregation during PEGylation is a common challenge that can significantly impact product yield, bioactivity, and immunogenicity. This guide provides a systematic approach to identifying and resolving aggregation issues.
Problem: Visible precipitation or high levels of aggregates are detected immediately after the PEGylation reaction.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical for protein stability and the reactivity of the PEG reagent. An inappropriate pH can lead to protein unfolding and aggregation.[1][2] Action: Systematically screen a range of pH values to find the optimal condition for your specific protein and PEG chemistry. For amine-specific PEGylation, a pH range of 7-9 is generally recommended, while for thiol-specific PEGylation, a pH of 6.5-7.5 is typical.[3] For N-terminal specific PEGylation, a lower pH of around 6.0 may be optimal.[4][5] |
| High Protein Concentration | High protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[1] Action: Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to determine the highest concentration that can be used without inducing aggregation.[1] |
| Inappropriate Temperature | Elevated temperatures can cause protein denaturation and aggregation.[2] Action: Conduct the PEGylation reaction at a lower temperature (e.g., 4°C or room temperature) to slow down both the conjugation reaction and potential aggregation pathways.[1][2] |
| High PEG:Protein Molar Ratio | An excessive molar ratio of PEG reagent can lead to over-PEGylation and cross-linking, resulting in aggregation.[1] Action: Titrate the PEG:protein molar ratio, starting with a low ratio (e.g., 1:1, 5:1) and gradually increasing it to find the optimal balance between PEGylation efficiency and aggregation.[1] |
| Use of Bifunctional PEG Reagents | Homobifunctional PEG linkers have reactive groups at both ends, which can cross-link multiple protein molecules, leading to the formation of large aggregates.[1] Action: If cross-linking is suspected, consider using a monofunctional PEG reagent (e.g., mPEG) to prevent the formation of protein-PEG-protein bridges. |
| Rapid Reagent Addition | Adding the PEG reagent too quickly can create localized high concentrations, promoting aggregation. Action: Add the PEG reagent to the protein solution slowly and with gentle mixing. Stepwise addition of the PEG reagent in smaller aliquots over time can also be beneficial.[1] |
Problem: The PEGylated protein is soluble after the reaction but aggregates during purification or storage.
| Potential Cause | Recommended Solution |
| Inappropriate Buffer Conditions | The buffer composition, including pH and ionic strength, can affect the long-term stability of the PEGylated protein. Action: Optimize the formulation buffer for pH and ionic strength. Consider adding stabilizing excipients. |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce protein denaturation and aggregation. Action: Aliquot the purified PEGylated protein into single-use vials to avoid multiple freeze-thaw cycles. |
| Shear Stress during Purification | Vigorous mixing or pumping during purification can cause shear stress, leading to aggregation. Action: Use gentle mixing methods and optimize chromatography flow rates to minimize shear stress. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be caused by several factors, including:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[1]
-
High Protein Concentration: Increased proximity of protein molecules enhances the chance of aggregation.[1]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein.[1]
-
Conformational Changes: The covalent attachment of PEG can sometimes alter the protein's structure, exposing hydrophobic regions that lead to aggregation.
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be used to assess protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and larger aggregates based on their hydrodynamic radius.[6][7][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[9][10]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Under non-reducing conditions, SDS-PAGE can reveal high molecular weight bands corresponding to aggregates. However, PEGylated proteins can migrate abnormally on SDS-PAGE, so native PAGE is sometimes a better alternative.[11][12][13]
-
Visual Inspection and Turbidity Measurement: A simple visual check for cloudiness or precipitation can be an initial indicator of aggregation. Turbidity can be quantified by measuring absorbance at a wavelength where the protein does not absorb (e.g., 340-400 nm).
Q3: What are excipients and how can they prevent aggregation during PEGylation?
A3: Excipients are additives used to improve the stability of proteins. They can be included in the PEGylation reaction buffer or the final formulation of the PEGylated protein.[14] Common classes of stabilizing excipients include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol): These molecules are preferentially excluded from the protein surface, which stabilizes the native protein structure.[1][15][16]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing protein-protein interactions and preventing aggregation.[1][17][18]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1][19]
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for optimizing your PEGylation reaction to minimize aggregation.
Table 1: Recommended Reaction Conditions for PEGylation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Start with a low ratio and titrate upwards to balance efficiency and aggregation.[1] |
| pH (Amine-specific) | 7.0 - 9.0 | Favors the deprotonation of lysine amino groups for efficient reaction.[3] |
| pH (Thiol-specific) | 6.5 - 7.5 | Optimal for the reaction of maleimide groups with cysteine residues.[3] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow down the reaction but can improve protein stability.[2][20] |
Table 2: Common Stabilizing Excipients and Their Working Concentrations
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5 - 10% (w/v) | Preferential exclusion, increases protein stability.[1][21] |
| Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[1][22] |
| Glycerol | 10 - 20% (v/v) | Acts as a cryoprotectant and stabilizer. |
| Polysorbate 20 | 0.01 - 0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1][23] |
| Glycine | 50 - 200 mM | Can suppress aggregation. |
Experimental Protocols
Protocol 1: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates, dimers, and monomers of the PEGylated protein.
Materials:
-
SEC column suitable for the molecular weight range of the protein and its potential aggregates (e.g., 300 Å pore size for mAbs).[6]
-
UHPLC or HPLC system with a UV detector.
-
Mobile phase: A buffer that maintains the stability of the PEGylated protein (e.g., phosphate-buffered saline, pH 7.4).
-
PEGylated protein sample, filtered through a 0.22 µm filter.
-
Molecular weight standards for column calibration (optional).
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known volume of the filtered PEGylated protein sample onto the column.
-
Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).
-
Identify the peaks corresponding to aggregates (eluting first), monomer, and any fragments (eluting last).
-
Integrate the peak areas to determine the relative percentage of each species.
Protocol 2: Detection of Protein Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the PEGylated protein solution and detect the presence of large aggregates.
Materials:
-
DLS instrument.
-
Low-volume cuvette.
-
PEGylated protein sample, filtered through a 0.22 µm filter to remove dust and large particulates.[10]
-
Buffer for dilution, filtered.
Methodology:
-
Ensure the cuvette is clean and free of dust.
-
Transfer the filtered PEGylated protein sample to the cuvette. A typical protein concentration for DLS is 0.5-2 mg/mL.[10]
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity over time.
-
The software will use an autocorrelation function to calculate the diffusion coefficient and, from that, the hydrodynamic radius of the particles in the solution.
-
Analyze the resulting size distribution plot. A monomodal peak indicates a homogenous sample, while the presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.
Protocol 3: Visualization of PEGylated Protein Aggregates by SDS-PAGE
Objective: To visualize high molecular weight species corresponding to protein aggregates.
Materials:
-
Polyacrylamide gels (gradient or single percentage, depending on the expected size range).
-
Electrophoresis apparatus and power supply.
-
Non-reducing sample buffer.
-
Running buffer.
-
Protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
PEGylated protein sample.
-
Unmodified protein control.
-
Molecular weight markers.
Methodology:
-
Prepare the PEGylated protein sample and the unmodified protein control by mixing with a non-reducing sample buffer. Do not heat the samples, as this can induce aggregation.
-
Load the samples and molecular weight markers into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Carefully remove the gel and stain it to visualize the protein bands.
-
Destain the gel until the background is clear and the protein bands are visible.
-
Analyze the gel. The presence of high molecular weight bands in the PEGylated sample lanes that are not present in the control lane indicates the formation of aggregates. Note that PEGylated proteins often run at a higher apparent molecular weight than their actual molecular weight.[13] For clearer results, Native PAGE can be used to avoid the interaction between PEG and SDS.[11][12]
Visualizations
Caption: A troubleshooting workflow for addressing protein aggregation during PEGylation.
Caption: Logical relationships between strategies to prevent protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The stabilization of proteins by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. Impact of sucrose level on storage stability of proteins in freeze-dried solids: II. Correlation of aggregation rate with protein structure and molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biotechrep.ir [biotechrep.ir]
Stability issues of Boc-NH-Bis(acid-PEG1-m) in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Boc-NH-Bis(acid-PEG1-m).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group on Boc-NH-Bis(acid-PEG1-m)?
A1: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile in acidic conditions.[1][2][3] It is generally stable in neutral and basic aqueous solutions, as well as in common aprotic organic solvents at room temperature for extended periods.[4][5] However, for long-term storage, especially in solvent, sub-zero temperatures are recommended.
Q2: What are the recommended storage conditions for Boc-NH-Bis(acid-PEG1-m)?
A2: For optimal stability, Boc-NH-Bis(acid-PEG1-m) in its solid form should be stored at 4°C, sealed and protected from moisture. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the container is tightly sealed to prevent moisture absorption.
Q3: In which common laboratory solvents is Boc-NH-Bis(acid-PEG1-m) soluble and stable?
A3: Based on data for structurally similar compounds, Boc-NH-Bis(acid-PEG1-m) is expected to be soluble in water, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).[6][7] The Boc group is generally stable in these aprotic solvents. However, prolonged storage in protic solvents, especially at elevated temperatures, may lead to gradual hydrolysis.
Q4: Can I heat a solution of Boc-NH-Bis(acid-PEG1-m)?
A4: It is not recommended to heat solutions of Boc-NH-Bis(acid-PEG1-m) for extended periods, as thermal deprotection of the Boc group can occur at elevated temperatures.[8] If heating is necessary for dissolution, it should be done gently and for the shortest possible time.
Q5: How does pH affect the stability of Boc-NH-Bis(acid-PEG1-m) in aqueous solutions?
A5: The Boc group is highly sensitive to acidic pH. At a pH below 4, significant and rapid cleavage of the Boc group will occur. The compound exhibits good stability at neutral (pH ~7) and basic (pH > 7) conditions. Carbamates are generally resistant to base-catalyzed hydrolysis.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected deprotection of the Boc group during my experiment. | The experimental conditions are too acidic. This can be due to the pH of your buffer or the presence of acidic contaminants in your solvents. | - Ensure all aqueous buffers are at a neutral or slightly basic pH (pH 7-8.5).- Use high-purity, anhydrous solvents. If using DMF, be aware that it can degrade over time to form dimethylamine and formic acid, which can create an acidic environment.[9][10] Use freshly opened or properly stored DMF. |
| Loss of compound activity or incomplete reaction after storage. | The compound may have degraded due to improper storage. This could be due to exposure to moisture, light, or non-recommended temperatures. | - Store the compound as recommended: solid at 4°C or in solution at -20°C or -80°C.[1]- Aliquot solutions to avoid repeated freeze-thaw cycles.- Protect from light, especially if conjugated to a light-sensitive molecule. |
| Precipitation of the compound from solution. | The solubility limit may have been exceeded, or the solvent quality may have degraded. | - Confirm the solubility of Boc-NH-Bis(acid-PEG1-m) in your chosen solvent system.- If using a solvent mixture, ensure the proportions are correct.- Use fresh, high-quality solvents. |
| Side reactions observed during conjugation reactions. | The Boc group may be partially cleaved, exposing the primary amine and leading to unintended reactions. | - Re-evaluate the pH and temperature of your reaction conditions to ensure they are not conducive to Boc deprotection.- Confirm the purity of your starting material before beginning the reaction. |
Data Summary: Stability and Solubility
| Solvent/Condition | Qualitative Stability | Recommended Storage (in Solvent) | Solubility |
| Water (pH 7-8.5) | Good | -20°C to -80°C | Soluble |
| Aqueous Buffers (pH < 4) | Poor (rapid degradation) | Not Recommended | Soluble |
| DMSO | Excellent | -20°C to -80°C | Soluble |
| DMF | Good (use fresh) | -20°C to -80°C | Soluble |
| DCM | Excellent | -20°C to -80°C | Soluble |
| Protic Solvents (e.g., Methanol, Ethanol) | Moderate (potential for slow degradation) | Not recommended for long-term storage | Generally Soluble |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-NH-Bis(acid-PEG1-m) conjugate in Dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cool the solution to 0°C using an ice bath.
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting deprotected amine (as a TFA salt) can be used directly or further purified.
Protocol 2: Monitoring Boc Deprotection by HPLC
-
Prepare analytical standards of both the starting Boc-protected material and the expected deprotected product.
-
During the deprotection reaction (Protocol 1), withdraw small aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction in each aliquot by diluting it into a mobile phase containing a neutralizing base (e.g., a small amount of triethylamine or a buffered mobile phase at neutral pH).
-
Inject the quenched samples onto a suitable HPLC system (e.g., reverse-phase C18 column).
-
Analyze the chromatograms to determine the peak areas of the starting material and the product.
-
Calculate the percentage of conversion at each time point to monitor the reaction kinetics.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Stability of the Boc group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. scite.ai [scite.ai]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in Boc-NH-Bis(acid-PEG1-m) reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-Bis(acid-PEG1-m) and similar PEGylation reagents.
Frequently Asked Questions (FAQs)
Q1: What is Boc-NH-Bis(acid-PEG1-m) and what are its primary applications?
A1: Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional crosslinking reagent. It contains a Boc-protected primary amine, a short polyethylene glycol (PEG1) spacer, and two terminal carboxylic acid groups. The Boc group provides a temporary protecting group for the amine, which can be removed under acidic conditions. The carboxylic acid groups can be activated (e.g., using DCC and NHS) to react with primary amines on target molecules like proteins, peptides, or amine-modified surfaces.[1][2] The PEG spacer enhances water solubility of the resulting conjugate.
Q2: What are the most common reaction steps where byproducts can form when using this reagent?
A2: Unexpected byproducts can arise during two main stages of a typical workflow:
-
Carboxylic Acid Activation and Coupling: This step, often involving reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), can lead to side products.
-
Boc Deprotection: The removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) is a major source of byproducts due to the generation of reactive carbocations.[3][4]
Q3: Which analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectrometric techniques is essential for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are crucial for separating the desired product from byproducts and unreacted starting materials.[5][]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of different species in the reaction mixture, helping to elucidate the structure of byproducts.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the final product and identify certain impurities, especially when analyzing the PEG linker itself.[7][9][10][11]
-
Charged Aerosol Detection (CAD): When coupled with HPLC, CAD is useful for quantifying PEG and PEGylated molecules that lack a UV chromophore.[12][13]
Troubleshooting Guides
Issue 1: Low Yield of the Desired PEGylated Product
Possible Cause 1: Hydrolysis of Activated Carboxylic Acid If you are using an NHS ester to activate the carboxylic acids of Boc-NH-Bis(acid-PEG1-m), it is susceptible to hydrolysis, which converts the reactive ester back to a non-reactive carboxylic acid.[14][15] This is a major competitive reaction to the desired amidation.[15]
-
Solution:
-
Ensure all solvents and reagents are anhydrous. Use freshly opened, high-purity solvents.[15]
-
Control the reaction pH. The optimal pH for NHS ester coupling to primary amines is typically between 7.2 and 8.5.[16][17] At pH values above 9.0, the rate of hydrolysis significantly increases.[15][18]
-
Prepare the activated PEG reagent solution immediately before use. Do not store it in solution.[19][20]
-
Possible Cause 2: Inefficient Coupling Reaction The concentration of your target molecule or the activated PEG reagent may be too low, leading to a slow reaction rate.
-
Solution:
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS after Boc Deprotection
Possible Cause: Alkylation by Tert-butyl Cation The primary cause of side product formation during Boc deprotection with TFA is the generation of a reactive tert-butyl carbocation.[3] This cation can alkylate nucleophilic residues on your target molecule, leading to undesired modifications with a mass increase of +56 Da.[4]
-
Susceptible Residues:
-
Tryptophan (Trp)
-
Methionine (Met)
-
Cysteine (Cys)
-
Tyrosine (Tyr)[3]
-
-
Solution: Use of Scavengers
-
Add scavengers to the TFA deprotection cocktail to trap the tert-butyl cation.[3] The choice of scavenger depends on the susceptible amino acids in your sequence.
-
Common Scavengers: Triisopropylsilane (TIS), water, thioanisole, and triethylsilane (TES) are frequently used.[3][22] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[22]
-
Issue 3: Byproduct with a Mass Corresponding to N-Acylurea
Possible Cause: Rearrangement of O-Acylisourea Intermediate When using DCC for carboxylic acid activation, the highly reactive O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea byproduct. This is a known side reaction in carbodiimide chemistry.[23]
-
Solution:
-
Use an additive like N-hydroxysuccinimide (NHS). NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This ester is less prone to rearrangement and more selective towards reacting with primary amines.[23]
-
The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the esterification with the alcohol (in this case, NHS) and minimize the formation of N-acylurea.[23]
-
Data Presentation
Table 1: Common Byproducts in Boc-NH-Bis(acid-PEG1-m) Reactions
| Byproduct Type | Reaction Step | Mass Change (Da) | Description | Recommended Analytical Technique |
| Hydrolyzed Reagent | Activation/Coupling | 0 | The NHS-activated carboxylic acid reverts to the carboxylic acid. | RP-HPLC, LC-MS |
| N-Acylurea | Activation/Coupling | +206 (DCC) | An unreactive byproduct from the rearrangement of the DCC-activated intermediate. | RP-HPLC, LC-MS |
| Tert-butyl Adduct | Boc Deprotection | +56 | Alkylation of a nucleophilic site (e.g., Trp, Met) by the tert-butyl cation. | RP-HPLC, LC-MS/MS |
| Incomplete Deprotection | Boc Deprotection | +100 | The Boc group remains on the primary amine. | RP-HPLC, LC-MS |
Table 2: Example HPLC Analysis of a PEGylation Reaction Mixture
| Peak | Retention Time (min) | Tentative Identification | Observed Mass (m/z) |
| 1 | 4.2 | Unreacted Boc-NH-Bis(acid-PEG1-m) | 324.15 |
| 2 | 8.5 | Desired Mono-PEGylated Peptide | 1823.85 |
| 3 | 8.9 | Tert-butyl Adduct of Product | 1879.91 |
| 4 | 9.8 | Di-PEGylated Peptide | 2130.95 |
Note: Retention times and masses are hypothetical and will vary based on the specific molecules and analytical conditions.
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester Activation and Protein Coupling
-
Reagent Preparation:
-
Dissolve Boc-NH-Bis(acid-PEG1-m) in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of dicyclohexylcarbodiimide (DCC) to the PEG solution.
-
Let the activation reaction proceed for 4-6 hours at room temperature. The byproduct dicyclohexylurea (DCU) will precipitate as a white solid.
-
-
Protein Preparation:
-
Dissolve your protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
-
Coupling Reaction:
-
Centrifuge the activation reaction mixture to pellet the DCU.
-
Add the supernatant containing the activated Boc-NH-Bis(NHS-ester-PEG1-m) to the protein solution. A 20-fold molar excess of the PEG reagent over the protein is a good starting point.[20]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[19][20]
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.
-
Purify the PEGylated protein from excess reagents and byproducts using size exclusion chromatography (SEC) or dialysis.[19]
-
Protocol 2: General Procedure for Boc Deprotection with Scavengers
-
Preparation of Deprotection Reagent:
-
Prepare a fresh deprotection cocktail. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[22]
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
If the purified, Boc-protected conjugate is in an aqueous buffer, lyophilize it to dryness.
-
Add the cold deprotection cocktail to the lyophilized product.
-
Incubate the reaction on ice for 1-2 hours, with occasional gentle mixing.
-
-
Product Precipitation and Washing:
-
Precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation.
-
Wash the pellet several times with cold diethyl ether to remove the TFA and scavengers.
-
Dry the final product under vacuum.
-
Visualizations
Caption: Reaction workflow and potential byproduct formation pathways.
Caption: Analytical workflow for byproduct characterization.
References
- 1. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. confluore.com [confluore.com]
- 22. researchgate.net [researchgate.net]
- 23. Steglich Esterification [organic-chemistry.org]
How to confirm successful conjugation to Boc-NH-Bis(acid-PEG1-m)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-Bis(acid-PEG1-m) . Our goal is to help you confirm successful conjugation and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter when conjugating Boc-NH-Bis(acid-PEG1-m) to amine-containing molecules.
Q1: My conjugation reaction shows low or no yield. What are the possible causes and solutions?
A1: Low or no yield in your conjugation reaction can stem from several factors, primarily related to the activation of the carboxylic acid groups and the subsequent coupling reaction. Here’s a breakdown of potential issues and how to resolve them:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid groups of Boc-NH-Bis(acid-PEG1-m) must be activated to react with primary amines. A common method is the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.
-
Cause: The pH for EDC/NHS activation is suboptimal. EDC activation is most efficient at a slightly acidic pH (4.5-6.0).[1][2][3]
-
Solution: Perform the activation step in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES), at pH 5-6. After activation, you can raise the pH to 7.2-8.0 for the coupling reaction with your amine-containing molecule.[4]
-
Cause: Hydrolysis of the activated ester (e.g., NHS ester). NHS esters are susceptible to hydrolysis, especially in aqueous buffers.
-
Solution: Prepare fresh solutions of EDC and NHS immediately before use. Ensure your solvents are anhydrous if performing the reaction in a non-aqueous environment.[1]
-
-
Reaction Buffer Composition: The choice of buffer is critical for a successful conjugation reaction.
-
Cause: Presence of primary amines in the buffer. Buffers like Tris or glycine contain primary amines that will compete with your target molecule for the activated Boc-NH-Bis(acid-PEG1-m).[1][4]
-
Solution: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer.[1][4]
-
-
Steric Hindrance: The molecule you are trying to conjugate may be sterically hindered, preventing efficient coupling.
-
Solution: Consider increasing the reaction time or slightly increasing the temperature. However, monitor the reaction closely for the formation of side products. Using a longer PEG linker might also alleviate steric hindrance in some cases.
-
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?
A2: The most common side reaction when using EDC/NHS chemistry is the formation of a stable N-acylurea byproduct. This occurs when the activated carboxylic acid reacts with another EDC molecule instead of the target amine.
-
Cause: Inefficient reaction with the amine.
-
Solution: Ensure the concentration of your amine-containing molecule is sufficient and that the pH of the reaction is optimal for the coupling step (pH 7.2-8.0). Adding NHS or sulfo-NHS helps to stabilize the activated intermediate, reducing the formation of N-acylurea.
Another potential, though less common, issue could be reactions involving the Boc-protecting group if harsh conditions are used, though this is unlikely under standard amide coupling conditions.
Q3: How can I confirm that the conjugation was successful?
A3: Several analytical techniques can be used to confirm the successful conjugation of Boc-NH-Bis(acid-PEG1-m). The most common and effective methods are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Fourier-Transform Infrared Spectroscopy (FTIR) can also provide supporting evidence.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to confirm the mass of the final conjugate. You should observe a new peak corresponding to the molecular weight of your amine-containing molecule plus the mass of the Boc-NH-Bis(acid-PEG1-m) linker (minus the mass of water molecules lost during amide bond formation).[5]
-
NMR Spectroscopy: ¹H NMR can be used to observe the disappearance of the carboxylic acid protons and the appearance of new signals corresponding to the newly formed amide bonds. You can also monitor the characteristic signals of the Boc group and the PEG linker.[6]
-
HPLC (High-Performance Liquid Chromatography): HPLC can be used to separate the conjugated product from the starting materials and any side products. By comparing the chromatograms of the reaction mixture with those of the starting materials, you can identify the formation of a new product peak. Size-exclusion chromatography (SEC-HPLC) is particularly useful for separating molecules based on size, which is effective when conjugating the linker to a larger molecule like a protein.[][8][9]
-
FTIR Spectroscopy: FTIR can show the appearance of characteristic amide bond absorptions (Amide I and Amide II bands) and the disappearance of the carboxylic acid O-H stretch. The C-O-C stretching of the PEG backbone can also be observed.[10][11][12][13]
Quantitative Data Summary
The following table summarizes the expected quantitative data from the analytical techniques used to confirm successful conjugation.
| Analytical Technique | Parameter Measured | Expected Result for Successful Conjugation |
| LC-MS | Molecular Weight (m/z) | A new peak corresponding to the calculated mass of the conjugate. |
| ¹H NMR | Chemical Shift (ppm) | Disappearance of carboxylic acid proton signals; appearance of amide proton signals; retention of Boc and PEG signals. |
| HPLC | Retention Time | A new peak with a different retention time from the starting materials. |
| FTIR | Wavenumber (cm⁻¹) | Appearance of Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands.[11] Disappearance of broad O-H stretch from the carboxylic acid. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to confirm conjugation.
LC-MS Analysis of Conjugation Reaction
Objective: To determine the molecular weight of the final conjugate and identify any unreacted starting materials or byproducts.
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Prepare control samples of your starting amine-containing molecule and Boc-NH-Bis(acid-PEG1-m) at the same concentration.
-
-
Chromatographic Separation (LC):
-
Column: Use a C18 reversed-phase column suitable for the polarity of your conjugate.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for PEGylated molecules.[5]
-
Analysis Mode: Positive ion mode is typically used.
-
Mass Range: Set the mass range to include the expected molecular weights of your starting materials and the final conjugate.
-
-
Data Analysis:
-
Analyze the chromatogram to identify the retention times of the different components.
-
Examine the mass spectrum for each peak to determine the molecular weight.
-
Compare the results of your reaction mixture to the control samples to confirm the presence of the new conjugate peak.
-
¹H NMR Spectroscopy for Conjugation Confirmation
Objective: To confirm the formation of the amide bond and the structural integrity of the conjugate.
Methodology:
-
Sample Preparation:
-
Purify your conjugate from the reaction mixture using an appropriate method (e.g., HPLC, column chromatography).
-
Dissolve a sufficient amount of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Analysis:
-
Identify the characteristic peaks for the Boc group (a singlet around 1.4 ppm).
-
Identify the peaks for the PEG linker (typically a multiplet around 3.5-3.7 ppm).
-
Look for the disappearance of the broad carboxylic acid proton signal (which can be solvent-dependent).
-
Identify the newly formed amide proton signal (typically a broad singlet between 7.5 and 8.5 ppm).
-
Integrate the peaks to determine the ratio of the different components of your conjugate.
-
FTIR Spectroscopy for Amide Bond Detection
Objective: To detect the presence of the newly formed amide bond.
Methodology:
-
Sample Preparation:
-
Prepare a sample of your purified conjugate. This can be a thin film on a salt plate (e.g., NaCl or KBr) or a KBr pellet.
-
-
FTIR Acquisition:
-
Acquire an FTIR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Look for the appearance of the Amide I band (C=O stretch) around 1650 cm⁻¹.[11]
-
Look for the appearance of the Amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.[11]
-
Confirm the disappearance of the broad O-H stretching band from the carboxylic acid (typically around 3000 cm⁻¹).
-
Identify the strong C-O-C stretching band of the PEG backbone, typically around 1100 cm⁻¹.[10]
-
Visualizations
Experimental Workflow for Conjugation and Confirmation
References
- 1. benchchem.com [benchchem.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. enovatia.com [enovatia.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and Mass Spectrometry for the Analysis of PEGylated Proteins
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy in the biopharmaceutical industry to enhance their pharmacokinetic and pharmacodynamic properties. This modification improves drug solubility, increases circulating half-life, and reduces immunogenicity. However, PEGylation introduces significant heterogeneity, creating a complex mixture of PEGylated isomers, unreacted protein, and excess PEG reagent. This complexity necessitates robust analytical techniques for comprehensive characterization. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods used for the analysis of PEGylated proteins, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a cornerstone for the separation and purification of PEGylated proteins. The choice of chromatography mode is critical and depends on the specific analytical goal. The most common HPLC methods include Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Reversed-Phase Liquid Chromatography (RP-LC).
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. As PEGylation increases the size of a protein, SEC is effective for separating PEGylated proteins from their unmodified counterparts and smaller PEG reagents.[] It is a preferred method for quantifying high molecular weight impurities and aggregates.[2]
Advantages:
-
Robust and easy to set up.[3]
-
Efficient in removing low molecular weight by-products and unreacted PEG.[]
-
Provides rapid and high-resolution separation of unmodified protein from its PEGylated form.
Limitations:
-
May not adequately separate different PEGylated species if their hydrodynamic radii are similar.
-
Can be challenging due to potential interactions between PEG and the silica-based stationary phase, which can lead to poor peak shape and recovery.[2]
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the charged residues on the protein surface, altering its overall charge.[] This change in surface charge allows for the separation of different PEGylated species and positional isomers.[][4]
Advantages:
-
Capable of separating positional isomers with the same degree of PEGylation.[]
-
Can be coupled online with mass spectrometry for detailed characterization of post-translational modifications.[5]
Limitations:
-
The large size of the PEG-protein conjugate can lead to a significant decrease in dynamic binding capacity on the stationary phase.[6]
-
Resolution can be affected by the shielding effect of the PEG chain.
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, enabling separation of the PEGylated conjugate from the unmodified protein and free PEG. RP-LC often provides better resolution of different PEGylated forms compared to SEC.[7][8]
Advantages:
-
Excellent selectivity for proteins based on the specific site of PEGylation.[7]
-
Can separate positional isomers and species with different degrees of PEGylation.[]
Limitations:
-
Requires optimization of parameters such as column chemistry, mobile phase composition, and temperature for optimal separation.[7][8]
-
High column temperatures may be needed to improve peak shape and recovery.
Quantitative Data Summary: HPLC Methods
| Parameter | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) | Reversed-Phase Liquid Chromatography (RP-LC) |
| Primary Separation Principle | Hydrodynamic Radius | Net Surface Charge | Hydrophobicity |
| Typical Purity Achieved | >99% for monomeric PEG GCSF[2] | >90% for PEG-BSA conjugates[6] | High resolution separation of isomers[7] |
| Resolution of Isomers | Limited | Good for positional isomers[][4] | Excellent for positional isomers[7] |
| Key Application | Aggregate and impurity analysis[2] | Purification and isomer separation[][6] | Characterization of PEGylation sites and heterogeneity[7][8] |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful tool for determining the molecular weight, degree of PEGylation, and location of PEG attachment on a protein.[9][10] The two most common ionization techniques for analyzing PEGylated proteins are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[11]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS has traditionally been the technique of choice for the qualitative analysis of PEGylated proteins, providing accurate average molecular weight and information on the degree of PEGylation.[9] It is well-suited for rapid, high-throughput analysis.[11]
Advantages:
-
Provides excellent information on molecular weight, heterogeneity, and distribution of PEG on the protein.[9]
-
Can identify the site of PEGylation using in-source decay (ISD) techniques.[12]
-
Simpler spectra compared to ESI-MS for heterogeneous samples.[12]
Limitations:
-
Soft ionization can sometimes lead to the dissociation of non-covalent complexes.[13]
-
May have limitations in quantitative analysis due to potential ionization biases.[13]
Electrospray Ionization (ESI) MS
ESI-MS has gained popularity for the analysis of PEGylated proteins due to its amenability to be coupled with liquid chromatography (LC-MS), allowing for both separation and detailed characterization.[9] It is particularly useful for quantitative analysis and studying interactions.[11]
Advantages:
-
Preferred for automated workflows and reduced sample preparation time.[9]
-
Can provide information on protein conformation and dynamics through techniques like hydrogen/deuterium exchange.[9]
Limitations:
-
The polydispersity of PEG and the protein's multiple charge states can lead to complex and overlapping spectra.[9][15]
-
Requires high sample purity to avoid interference from impurities.[13]
Quantitative Data Summary: Mass Spectrometry Methods
| Parameter | MALDI-TOF MS | ESI-MS |
| Primary Application | Molecular weight determination, heterogeneity analysis[9] | Quantitative analysis, LC-MS coupling, conformational studies[9][14] |
| Sample Throughput | High[11] | Lower, especially for complex samples[13] |
| Coupling to HPLC | Offline | Online[9] |
| Spectral Complexity | Generally simpler for heterogeneous samples[12] | Can be complex due to multiple charge states and PEG polydispersity[9][15] |
| Quantitative Accuracy | Can have biases[13] | Generally better for quantification[11] |
Experimental Protocols
Protocol 1: RP-HPLC Separation of PEGylated Carbonic Anhydrase II
This protocol is based on methodology for achieving optimal reversed-phase separation of PEGylated proteins.[7]
-
Column: Jupiter® 300 C4, 5 µm, 300 Å, 250 x 4.6 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: The PEGylation reaction mixture of carbonic anhydrase II is quenched and diluted in Mobile Phase A.
Protocol 2: Intact Mass Analysis of PEGylated G-CSF by LC-ESI-MS
This protocol is adapted from methods describing the analysis of intact PEGylated proteins using a TripleTOF system.[15]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A suitable reversed-phase column for proteins.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for the elution of the PEGylated protein.
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: AB SCIEX TripleTOF® System or equivalent.
-
Ion Source: DuoSpray™ Source.
-
Post-Column Infusion: Triethylamine (TEA) solution (concentration to be optimized) is infused post-column via a T-junction to reduce charge state complexity.[15][16]
-
Data Acquisition: TOF MS scan over a relevant m/z range.
-
Data Analysis: Use a Bayesian protein reconstruction tool for accurate mass assignment.[15]
Visualizations
References
- 2. agilent.com [agilent.com]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 14. enovatia.com [enovatia.com]
- 15. sciex.com [sciex.com]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
A Comparative Guide to Boc-NH-Bis(acid-PEG1-m) for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and functional protein conjugates, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Boc-NH-Bis(acid-PEG1-m), a heterobifunctional crosslinker, with other commonly used alternatives. The following sections detail the performance characteristics, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate crosslinker for your research and development needs.
Introduction to Boc-NH-Bis(acid-PEG1-m)
Boc-NH-Bis(acid-PEG1-m) is a unique heterobifunctional crosslinker featuring a Boc-protected amine and two carboxylic acid moieties linked by a short polyethylene glycol (PEG) spacer.[1] This structure allows for a controlled, two-step conjugation strategy. The carboxylic acid groups can be activated using carbodiimide chemistry, such as with EDC and NHS, to form stable amide bonds with amine-containing molecules.[2][3] The Boc protecting group can then be removed under acidic conditions to expose a primary amine for subsequent conjugation reactions.[4][5] This versatility makes it a valuable tool in the construction of complex biomolecules.
Comparison with Other Crosslinkers
The performance of Boc-NH-Bis(acid-PEG1-m) is best understood in the context of other widely used crosslinker types: homobifunctional, heterobifunctional (amine-to-sulfhydryl), and zero-length crosslinkers.
-
Homobifunctional Crosslinkers (e.g., DSS): These possess two identical reactive groups and are used in single-step reactions to crosslink molecules with the same functional group.[6][7][8][9] While simple to use, they can lead to undesirable polymerization and self-conjugation.[6]
-
Heterobifunctional Crosslinkers (e.g., Sulfo-SMCC): These have two different reactive groups, allowing for sequential conjugation and minimizing unwanted side reactions.[6][7][9][10][11] Sulfo-SMCC, for instance, reacts with amines and sulfhydryls.[12][13][14]
-
Zero-Length Crosslinkers (e.g., EDC/NHS): These reagents mediate the direct coupling of two molecules without becoming part of the final linkage, thus introducing no additional spacer arm.[15][16][17][18]
The key advantage of a heterobifunctional linker like Boc-NH-Bis(acid-PEG1-m) lies in the ability to control the conjugation process, which is crucial for creating well-defined bioconjugates.[6][9]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of Boc-NH-Bis(acid-PEG1-m) compared to other crosslinkers. The data presented is a synthesis of expected outcomes based on the known chemistry of these reagents and is intended for comparative purposes.
| Parameter | Boc-NH-Bis(acid-PEG1-m) + EDC/NHS | DSS (Homobifunctional NHS Ester) | Sulfo-SMCC (Heterobifunctional NHS/Maleimide) | EDC/NHS (Zero-Length) |
| Reaction Steps | 2 | 1 | 2 | 1 or 2 |
| Specificity | High (sequential reaction) | Low (potential for polymerization) | High (amine and sulfhydryl specific) | Moderate (can crosslink proteins with both amines and carboxyls) |
| Conjugation Efficiency | Good to High | Moderate to High | High | Moderate to High |
| Stability of Linkage | Very High (Amide bond) | Very High (Amide bond) | High (Amide and Thioether bonds) | Very High (Amide bond) |
| Spacer Arm Length | Short PEG spacer | 11.4 Å | 8.3 Å | 0 Å |
| Solubility | Good (PEG spacer) | Moderate | Good (Sulfo group) | N/A |
| Control over Conjugation | High | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a comprehensive evaluation of these crosslinkers in a laboratory setting.
Protocol 1: Two-Step Protein-Protein Conjugation using Boc-NH-Bis(acid-PEG1-m)
This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (also containing primary amines) using the heterobifunctional nature of Boc-NH-Bis(acid-PEG1-m).
Materials:
-
Boc-NH-Bis(acid-PEG1-m)
-
Protein A and Protein B
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Deprotection Buffer: 50% TFA in DCM
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Activation of Boc-NH-Bis(acid-PEG1-m):
-
Dissolve Boc-NH-Bis(acid-PEG1-m) in Activation Buffer.
-
Add a 10-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Protein A:
-
Add the activated crosslinker solution to Protein A (in Coupling Buffer) at a 20-fold molar excess.
-
Incubate for 2 hours at room temperature.
-
Remove excess crosslinker using a desalting column equilibrated with Coupling Buffer.
-
-
Boc Deprotection:
-
Lyophilize the Protein A-crosslinker conjugate.
-
Resuspend in Deprotection Buffer and incubate for 30 minutes at room temperature.
-
Remove the deprotection buffer by lyophilization.
-
-
Conjugation to Protein B:
-
Dissolve the deprotected Protein A-crosslinker conjugate in Coupling Buffer.
-
Add Protein B at a 1:1 molar ratio.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Add Quenching Solution to a final concentration of 50 mM.
-
Incubate for 15 minutes to quench any unreacted crosslinker.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography.
-
Protocol 2: Quantitative Analysis of Conjugation Efficiency by SDS-PAGE
Procedure:
-
Run samples of the initial proteins, the reaction mixture at different time points, and the purified conjugate on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or a similar protein stain.
-
Quantify the band intensities using densitometry software.
-
Calculate the conjugation efficiency by comparing the decrease in the intensity of the starting protein bands to the appearance of the higher molecular weight conjugate band.
Protocol 3: Stability Assay of the Conjugate
Procedure:
-
Incubate the purified conjugate in PBS at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples at each time point by SDS-PAGE.
-
Assess the stability by observing the integrity of the conjugate band and the potential appearance of dissociated protein bands.
Visualizing the Workflow and Pathways
To further clarify the processes, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction pathway for two-step conjugation using Boc-NH-Bis(acid-PEG1-m).
Caption: Workflow for the comparative evaluation of different crosslinkers.
Conclusion
Boc-NH-Bis(acid-PEG1-m) offers a high degree of control over the conjugation process due to its heterobifunctional nature, making it an excellent choice for the synthesis of well-defined and complex bioconjugates. While homobifunctional crosslinkers provide a simpler, one-step reaction, they lack the control to prevent unwanted side products. Heterobifunctional crosslinkers like Sulfo-SMCC offer a similar level of control but are specific to different functional groups. Zero-length crosslinkers are ideal when the introduction of a spacer arm is undesirable. The choice of the optimal crosslinker will ultimately depend on the specific application, the functional groups available on the molecules to be conjugated, and the desired properties of the final conjugate. This guide provides the foundational information and methodologies to make an informed decision for your specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 7. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 10. scbt.com [scbt.com]
- 11. covachem.com [covachem.com]
- 12. Sulfo-SMCC, 92921-24-9 | BroadPharm [broadpharm.com]
- 13. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]
- 14. covachem.com [covachem.com]
- 15. scbt.com [scbt.com]
- 16. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Boc-NH-Bis(acid-PEG1-m) and Fmoc-Protected PEG Linkers for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups and linkers is a cornerstone of successful bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective comparison between the Boc-protected bifunctional linker, Boc-NH-Bis(acid-PEG1-m), and the widely utilized Fmoc-protected PEG linkers. This comparison is supported by established chemical principles and outlines detailed experimental protocols to inform the selection of the optimal linker for specific research and development needs.
At a Glance: Key Differences and Chemical Structures
The fundamental difference between these two classes of linkers lies in the nature of the α-amino protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dictates the chemical orthogonality and the conditions required for deprotection, which is a critical consideration in multi-step synthetic strategies.[]
Boc-NH-Bis(acid-PEG1-m) is a unique linker featuring a single Boc-protected amine and two terminal carboxylic acid functionalities connected through a short PEG spacer. This "bis-acid" structure allows for the attachment of two molecules of interest to a single point of conjugation after deprotection of the amine.
Fmoc-protected PEG linkers are commonly available as heterobifunctional reagents with an Fmoc-protected amine at one terminus and a reactive group, such as a carboxylic acid, at the other.[2] These are staples in solid-phase peptide synthesis (SPPS) and are increasingly used in bioconjugation.
Core Chemistry: A Tale of Two Orthogonal Protection Strategies
The choice between a Boc and an Fmoc protection strategy is primarily driven by the chemical sensitivities of the molecules being conjugated and the desired synthetic workflow.
-
Boc (tert-butyloxycarbonyl) Strategy : This classic approach utilizes the Boc group for temporary Nα-protection. The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[3][4] The bifunctional nature of Boc-NH-Bis(acid-PEG1-m) allows for the introduction of a branching point in a molecular construct.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy : The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] This strategy is orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis.[6]
Performance Comparison: Boc-NH-Bis(acid-PEG1-m) vs. Fmoc-Protected PEG Linkers
| Feature | Boc-NH-Bis(acid-PEG1-m) | Fmoc-Protected PEG Linkers |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic acid)[4] | Base-labile (e.g., Piperidine in DMF)[5] |
| Orthogonality | Orthogonal to base-labile protecting groups. | Orthogonal to acid-labile protecting groups (e.g., tBu, Trt).[] |
| Key Structural Feature | Bifunctional with two carboxylic acid groups. | Typically monofunctional with one reactive group. |
| Primary Applications | Introduction of branching, conjugation of two molecules to a single point. | Solid-phase peptide synthesis, bioconjugation.[] |
| Potential Side Reactions | Alkylation by the tert-butyl cation during deprotection (can be mitigated with scavengers).[9] | Aspartimide formation, diketopiperazine formation, and dibenzofulvene adduct formation during deprotection.[10] |
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-NH-Bis(acid-PEG1-m)
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-NH-Bis(acid-PEG1-m)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water, deionized
-
Diethyl ether, cold
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the Boc-NH-Bis(acid-PEG1-m) linker in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Prepare the deprotection cocktail: 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Slowly add the deprotection cocktail to the linker solution with stirring.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.
-
Isolate the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under a stream of nitrogen.
Protocol 2: Fmoc Deprotection of an Fmoc-Protected PEG Linker
This protocol outlines the standard procedure for removing the Fmoc group, typically in the context of solid-phase synthesis.
Materials:
-
Fmoc-protected PEG linker immobilized on a solid support (e.g., resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the Fmoc-protected PEG-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the 20% piperidine solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh portion of the 20% piperidine solution and agitate for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and dry under vacuum. The deprotected amine on the PEG linker is now ready for the next coupling step.
Visualizing the Workflows
Boc Deprotection and Conjugation Pathway
Caption: Workflow for Boc deprotection and subsequent conjugation.
Fmoc Solid-Phase Synthesis Cycle
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
The choice between Boc-NH-Bis(acid-PEG1-m) and Fmoc-protected PEG linkers is contingent on the specific synthetic strategy and the desired molecular architecture.
-
Boc-NH-Bis(acid-PEG1-m) is an excellent choice for introducing a branching point in a molecule, allowing for the attachment of two separate entities to a single amine. Its acid-lability makes it suitable for syntheses where base-sensitive functionalities are present.
-
Fmoc-protected PEG linkers are the industry standard for solid-phase peptide synthesis due to their mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups. This allows for the synthesis of complex peptides with a high degree of control and purity.
Ultimately, a thorough understanding of the chemical properties of both the linker and the molecules to be conjugated is paramount for the successful design and execution of any bioconjugation or synthetic strategy.
References
- 2. peptide.com [peptide.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Harnessing the Power of PEG: A Comparative Guide to PEG Spacers in Bioconjugation
In the landscape of modern therapeutics and diagnostics, the precise chemical linking of biomolecules, or bioconjugation, is a cornerstone of innovation. The choice of a linker to connect a protein, antibody, or oligonucleotide to another molecule, such as a drug or a fluorescent dye, is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) spacers have emerged as a gold standard, offering a unique combination of properties that address many of the fundamental challenges in bioconjugate development.
This guide provides an objective comparison of bioconjugates utilizing PEG spacers against their non-PEGylated counterparts, supported by experimental data and detailed methodologies for key assays.
Core Advantages of PEG Spacers in Bioconjugation
The incorporation of a PEG spacer into a bioconjugate design offers several strategic advantages:
-
Enhanced Solubility and Reduced Aggregation : Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic. This poor water solubility can lead to aggregation, diminishing efficacy and potentially increasing immunogenicity.[1][2] The hydrophilic nature of the PEG spacer enhances the overall solubility of the conjugate in aqueous solutions, preventing aggregation and improving its stability and handling.[3][4][5]
-
Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy for improving the pharmacokinetic (PK) profile of a therapeutic.[4][6] The PEG chain increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life in the bloodstream.[1][4][7] This leads to prolonged exposure of the therapeutic at the target site and can result in a better overall therapeutic index.[1]
-
Reduced Immunogenicity : The flexible and hydrophilic PEG chain creates a hydration shell around the bioconjugate.[1][4] This "stealth" effect can mask potentially immunogenic epitopes on the molecule, reducing the risk of an undesired immune response from the host organism.[2][3][5]
-
Enhanced Stability : The protective hydration layer formed by the PEG spacer can shield the bioconjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[1][2][3][5]
-
Optimal Spacing and Minimized Steric Hindrance : The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1][4]
Quantitative Comparison: PEGylated vs. Non-PEGylated Bioconjugates
The advantages of PEGylation are not merely theoretical; they are quantifiable through experimental data. The following tables summarize key performance metrics from comparative studies.
Table 1: Pharmacokinetic Profile Comparison of Radiolabeled Nanoparticles
| Parameter | 111In-PEG-proticles | 111In-proticles (Non-PEGylated) | Fold Change |
| Blood Concentration (% ID/g) 1h post-injection | 0.23 ± 0.01 | 0.06 ± 0.01 | 3.8x Increase |
| Data sourced from a study comparing the in vivo pharmacokinetics of PEGylated and non-PEGylated proticles (nanoparticles).[8][9] The results indicate a significant positive influence of PEG derivatization on the biodistribution and circulation time of the nanoparticles.[8][9] |
Table 2: Immunogenicity of a Polysaccharide-Tetanus Toxoid (PS-TT) Conjugate Vaccine
| Parameter | PS-TT Conjugate with PEG Spacer | PS-TT Conjugate without PEG Spacer | Fold Change |
| PS-Specific IgG Titers | ~3.0x Higher | Baseline | 3.0x Increase |
| Data from a study on a meningococcal group Y polysaccharide conjugate vaccine.[10] The use of a PEG spacer arm markedly increased the immunogenicity of the vaccine, leading to higher antibody titers and prolonged immune persistence.[10] |
Table 3: Encapsulation Efficiency (EE%) in Niosomal Drug Delivery Systems
| Drug | Niosomes with PEG | Niosomes without PEG | Change in EE% |
| Doxorubicin (DOX) | 62.9% | 23.3% | +169.9% |
| Curcumin (CUR) | 95% | 80% | +18.75% |
| Data from a study comparing PEGylated and non-PEGylated niosomes for co-delivery of Doxorubicin and Curcumin.[11] PEGylation significantly improved the encapsulation efficiency of the drugs.[11] |
Visualizing the Impact of PEG Spacers
The following diagrams illustrate key concepts and workflows related to the use of PEG spacers in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. PEG-modified biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEG as a spacer arm markedly increases the immunogenicity of meningococcal group Y polysaccharide conjugate vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Empowering Cancer Therapy: Comparing PEGylated and Non-PEGylated Niosomes Loaded with Curcumin and Doxorubicin on MCF-7 Cell Line [mdpi.com]
A Researcher's Guide to Purity Assessment of Synthesized Boc-NH-Bis(acid-PEG1-m)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Boc-NH-Bis(acid-PEG1-m), a heterobifunctional crosslinker crucial in bioconjugation and drug delivery. We offer a comparative analysis with alternative linkers, supported by detailed experimental protocols and data presentation to aid in the selection of appropriate quality control strategies.
Performance Comparison: Boc-NH-Bis(acid-PEG1-m) vs. Alternatives
The purity of PEG linkers is paramount for the successful and reproducible synthesis of bioconjugates. Here, we compare Boc-NH-Bis(acid-PEG1-m) with common alternatives, highlighting key differences in their properties and typical purity profiles.
| Feature | Boc-NH-Bis(acid-PEG1-m) | Boc-NH-Bis(acid-PEG2-m) | Fmoc-NH-Bis(acid-PEG1-m) |
| Structure | Single ethylene glycol unit | Two ethylene glycol units | Single ethylene glycol unit |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | tert-Butyloxycarbonyl (Boc) | Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Mildly acidic (e.g., TFA)[1][] | Mildly acidic (e.g., TFA) | Basic (e.g., piperidine)[1][] |
| Solubility | Good in aqueous and organic media | Higher hydrophilicity than PEG1[3] | Good in aqueous and organic media |
| Typical Purity (Commercial) | >95% - 98% | >95% - 98% | >95% |
| Primary Analytical Methods | NMR, HPLC, Mass Spectrometry | NMR, HPLC, Mass Spectrometry | NMR, HPLC, Mass Spectrometry |
| Potential Impurities | Di-acid PEG, starting materials, oligomers with different PEG lengths, formyl and acetyl impurities.[4][5] | Di-acid PEG, starting materials, oligomers with different PEG lengths, formyl and acetyl impurities.[4][5] | Di-acid PEG, starting materials, dibenzofulvene adducts (from Fmoc deprotection). |
Experimental Protocols for Purity Assessment
Accurate purity determination relies on a combination of orthogonal analytical techniques. Below are detailed protocols for the most common methods employed for the analysis of Boc-NH-Bis(acid-PEG1-m).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the target molecule from impurities based on polarity (Reversed-Phase) or size (Size-Exclusion).[]
a) Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
b) Size-Exclusion Chromatography (SEC-HPLC)
This method is particularly useful for detecting oligomeric impurities.
-
Instrumentation: HPLC system with a Refractive Index (RI) detector.
-
Column: SEC column suitable for low molecular weight polymers.
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: Refractive Index (RI).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 1 mL of the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a primary tool for confirming the identity and purity of the synthesized compound.[7]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis:
-
The presence of the Boc protecting group is confirmed by a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[7][8]
-
The protons of the PEG backbone typically appear as a multiplet around 3.6 ppm.
-
The protons adjacent to the carboxylic acid will be shifted downfield.
-
The amide proton (NH) signal can be broad and may be exchanged with D₂O.
-
-
¹³C NMR Analysis:
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to identify any impurities with different masses.[11]
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, often coupled with LC (LC-MS).
-
Ionization Mode: Positive or negative ion mode can be used. Positive mode will detect protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. Negative mode will detect deprotonated molecules [M-H]⁻.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for positive mode, or without acid for negative mode) to a concentration of approximately 10-100 µg/mL.
-
Data Analysis: The measured monoisotopic mass should correspond to the calculated exact mass of Boc-NH-Bis(acid-PEG1-m) (C₁₃H₂₃NO₇, Exact Mass: 305.1474). Impurities will appear as additional peaks with different m/z values. To simplify complex spectra from PEGylated molecules, a charge-stripping agent like triethylamine (TEA) can be added post-column in an LC-MS setup.[12][13]
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and purity assessment of Boc-NH-Bis(acid-PEG1-m).
Caption: Generalized signaling pathway for bioconjugation using Boc-NH-Bis(acid-PEG1-m).
By adhering to these rigorous analytical protocols, researchers can ensure the quality and consistency of their synthesized Boc-NH-Bis(acid-PEG1-m), leading to more reliable and reproducible results in their downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. enovatia.com [enovatia.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. pubs.acs.org [pubs.acs.org]
Validating Conjugate Activity: A Comparative Guide for Boc-NH-Bis(acid-PEG1-m)
In the development of targeted therapeutics, diagnostics, and other advanced biomaterials, the conjugation of molecules like proteins, peptides, or antibodies to functional moieties is a critical step. The choice of a chemical linker is paramount, as it not only connects the components but can also significantly influence the stability, solubility, and, most importantly, the biological activity of the final conjugate. This guide provides a comparative analysis of validating conjugate activity after linking with Boc-NH-Bis(acid-PEG1-m), a bifunctional PEG linker designed for coupling to primary amines. We will explore the underlying chemistry, present comparative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparing Linker Chemistries: Boc-NH-Bis(acid-PEG1-m) vs. Alternatives
Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional linker featuring two carboxylic acid groups for conjugation and a Boc-protected amine. The carboxylic acid groups are typically activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds with primary amines (e.g., lysine residues) on a target biomolecule.[1][2] This "zero-length" crosslinking approach is advantageous as it does not introduce additional spacer atoms between the conjugated molecules.[3]
However, a variety of other linker chemistries are available, each with its own set of advantages and disadvantages. For a meaningful comparison, we will consider two common alternatives:
-
Homobifunctional NHS Esters (e.g., DSS): These linkers have two NHS ester groups that react with primary amines.[1] The reaction is straightforward but can be less controlled, potentially leading to intramolecular crosslinking or polymerization.[1]
-
Heterobifunctional NHS/Maleimide Linkers (e.g., SMCC): These linkers contain an NHS ester to target amines and a maleimide group to target sulfhydryls (e.g., cysteine residues).[1] This allows for a more controlled, two-step conjugation process, which is often preferred for creating well-defined bioconjugates.[1]
| Feature | Boc-NH-Bis(acid-PEG1-m) with EDC/NHS | Homobifunctional NHS Esters (e.g., DSS) | Heterobifunctional NHS/Maleimide (e.g., SMCC) |
| Target Functional Groups | Carboxyls (-COOH) and Primary Amines (-NH2)[1] | Primary Amines (-NH2)[1] | Primary Amines (-NH2) and Sulfhydryls (-SH)[1] |
| Crosslinker Type | Zero-length[3] | Homobifunctional[1] | Heterobifunctional[1] |
| Control over Conjugation | Good (two-step process possible)[2] | Low (one-step process)[1] | Excellent (two-step process is standard)[1] |
| Bond Formed | Stable Amide Bond[2] | Stable Amide Bond[1] | Stable Amide and Thioether Bonds[1] |
| Reaction pH (Optimal) | Activation: 4.5-6.0; Coupling: 7.2-8.5[1] | 7.0-9.0[1] | NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5[1] |
Quantitative Comparison of Conjugate Bioactivity
A critical aspect of bioconjugation is the potential for the linker or the conjugated molecule to sterically hinder the active site of the biomolecule, leading to a reduction in its biological activity.[4] Therefore, it is essential to quantify the activity of the conjugate and compare it to the unconjugated molecule.
| Conjugate | Linker Type | PEG Chain Length | IC50 on NCI-N87 cells (nM) | IC50 on BT-474 cells (nM) |
| HM | SMCC (NHS/Maleimide) | None | 4.94[5] | 2.48[5] |
| HP4KM | SMCC with PEG | 4 kDa | 31.9[5] | 26.2[5] |
| HP10KM | SMCC with PEG | 10 kDa | 111.3[5] | 83.5[5] |
This data clearly demonstrates that while the addition of PEG chains can improve pharmacokinetic properties, it can also lead to a significant reduction in immediate in vitro bioactivity, as indicated by the higher IC50 values.[5] The non-PEGylated conjugate (HM), which utilizes a standard NHS/maleimide linker, exhibited the highest cytotoxic activity.[5] This highlights the critical trade-off between enhancing stability and circulation time through PEGylation and potentially sacrificing some degree of biological potency. Researchers using Boc-NH-Bis(acid-PEG1-m) should anticipate a similar trade-off and must empirically determine the impact on their specific biomolecule's activity.
Experimental Protocols
Protocol 1: Conjugation of a Protein with Boc-NH-Bis(acid-PEG1-m) using EDC/NHS Chemistry
This protocol outlines a two-step process for conjugating a protein with Boc-NH-Bis(acid-PEG1-m).
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., MES or PBS)
-
Boc-NH-Bis(acid-PEG1-m)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution in the Activation Buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.
-
Activation of Boc-NH-Bis(acid-PEG1-m):
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the linker to the protein.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Validation of Conjugate Activity using a Cell-Based ELISA
This protocol describes a general method for assessing the biological activity of a conjugated protein that binds to a cell surface receptor.
Materials:
-
Target cells expressing the receptor of interest
-
Unconjugated protein (as a positive control)
-
Conjugated protein
-
Cell culture medium
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody specific to a downstream signaling molecule (if applicable)
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Starvation (if necessary): If the signaling pathway is sensitive to serum components, starve the cells in serum-free medium for a few hours before the assay.
-
Treatment:
-
Prepare serial dilutions of both the unconjugated and conjugated protein in cell culture medium.
-
Remove the medium from the cells and add the protein dilutions.
-
Incubate for a time sufficient to elicit a biological response (this needs to be optimized for the specific system).
-
-
Cell Lysis (for intracellular targets) or Fixing (for cell surface targets):
-
Wash the cells with cold PBS.
-
If detecting an intracellular signaling molecule, lyse the cells with a suitable lysis buffer.
-
If detecting a cell surface marker, fix the cells with a solution like 4% paraformaldehyde.
-
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Add the diluted primary antibody to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer.
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Development:
-
Add the enzyme substrate to each well.
-
Incubate in the dark at room temperature until a color change is observed.
-
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Plot the absorbance values against the protein concentrations and determine the EC50 (half-maximal effective concentration) for both the conjugated and unconjugated protein to quantify any change in bioactivity.
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation and subsequent activity validation.
Caption: A generic signaling pathway initiated by the binding of a bioactive conjugate.
References
The Pivotal Role of PEG Linker Length in Drug Delivery Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a drug delivery system's success. Among the various options, polyethylene glycol (PEG) linkers have become a cornerstone in the design of sophisticated therapeutics, primarily due to their ability to improve the pharmacokinetic and pharmacodynamic properties of conjugated molecules. The length of the PEG chain is a particularly crucial parameter that can be fine-tuned to optimize drug loading, release kinetics, circulation half-life, and target-site accumulation. This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation drug delivery systems.
The strategic incorporation of PEG linkers, a process known as PEGylation, offers a multitude of advantages in drug delivery.[1][2] By covalently attaching PEG chains to drugs, proteins, or nanoparticles, researchers can enhance their solubility, stability, and biocompatibility.[3][4] The hydrophilic and flexible nature of the PEG polymer creates a "stealth" effect, shielding the therapeutic agent from the immune system and reducing premature clearance, thereby prolonging its circulation time in the bloodstream.[2][5] This extended presence in the body can lead to greater accumulation at the target site, such as a tumor, enhancing therapeutic efficacy while minimizing off-target toxicity.[5][6]
Impact of PEG Linker Length on Performance: A Data-Driven Comparison
The length of the PEG linker is not a one-size-fits-all parameter. The optimal chain length is highly dependent on the specific drug, carrier, and therapeutic application. A delicate balance must be struck to achieve the desired pharmacokinetic profile without compromising the biological activity of the payload.[3]
Generally, longer PEG chains are associated with a longer circulation half-life due to an increased hydrodynamic radius, which reduces renal clearance.[3] However, this is not a strictly linear relationship, and an optimal length often exists beyond which further increases in chain length may not provide significant additional benefits in circulation time. Conversely, shorter PEG linkers may be advantageous in certain applications, such as imaging, where faster clearance from the bloodstream can lead to higher contrast images.[7]
The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the performance of different PEG linker lengths in various drug delivery systems. It is important to note that the data is compiled from studies using different drug-carrier combinations and experimental models, which can influence the results.
Table 1: Influence of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | Plasma Half-life (t½) | Clearance Rate | Reference |
| Non-PEGylated | 8 | - | Faster | [6] |
| PEG8 | 8 | - | Slower than non-PEGylated | [6] |
| PEG12 | 8 | Longer than PEG8 | Slower than PEG8 | [6] |
| PEG24 | 8 | Longest | Slowest | [6] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Cell Line | IC50 (nM) | Reference |
| 4 kDa | NCI-N87 | 31.9 | [8] |
| 10 kDa | NCI-N87 | 111.3 | [8] |
| 4 kDa | SK-BR-3 | 26.2 | [8] |
| 10 kDa | SK-BR-3 | 83.5 | [8] |
Table 3: Impact of PEG Linker Length on Liposomal Drug Delivery
| PEG Linker Length (Da) | System | Tumor Accumulation | Antitumor Activity | Reference |
| 2000 (2k) | Folate-linked liposomes | Lower | Less effective | [9][10][11] |
| 5000 (5k) | Folate-linked liposomes | Intermediate | Moderately effective | [9][10][11] |
| 10000 (10k) | Folate-linked liposomes | Highest | Most effective | [9][10][11] |
Visualizing the Role of PEG Linkers in Drug Delivery
To better understand the concepts discussed, the following diagrams, created using the DOT language, illustrate key aspects of PEGylated drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Boc-NH-Bis(acid-PEG1-m) in Advanced Bioconjugation
For researchers and professionals in drug development, the selection of an appropriate linker is a critical decision that profoundly influences the efficacy, stability, and therapeutic index of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Boc-NH-Bis(acid-PEG1-m) is a heterobifunctional linker featuring a Boc-protected amine and two terminal carboxylic acids on a short PEG spacer. This structure is particularly useful for multivalent conjugation, allowing for the attachment of two molecules of a payload to a single point on a carrier protein, which can enhance potency.
This guide provides a comprehensive comparison of viable alternatives to Boc-NH-Bis(acid-PEG1-m), focusing on their performance in ADC and PROTAC applications. We will delve into the impact of modifying the linker's core components—the spacer, the end groups, and the valency—supported by experimental data and detailed protocols.
Core Applications and the Role of the Linker
The primary applications for linkers like Boc-NH-Bis(acid-PEG1-m) are in the construction of ADCs and PROTACs. In both contexts, the linker is not merely a spacer but an active contributor to the conjugate's overall performance.[1][2]
-
Antibody-Drug Conjugates (ADCs): The linker connects a potent cytotoxic payload to a monoclonal antibody, which targets a specific antigen on tumor cells. The linker's stability in circulation and its cleavage mechanism at the target site are paramount for both safety and efficacy.[3][4]
-
PROTACs: The linker tethers a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex (target-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[2][5][6]
The "Bis(acid)" functionality of the reference molecule allows for a higher drug-to-antibody ratio (DAR) in ADCs, which can lead to increased potency.[7][8] This guide will explore alternatives that offer similar or improved functionalities.
Comparison of Alternative Linker Technologies
The alternatives to Boc-NH-Bis(acid-PEG1-m) can be categorized based on variations in the spacer, valency, and cleavability.
The short PEG1 spacer in Boc-NH-Bis(acid-PEG1-m) enhances hydrophilicity. However, modulating the spacer can significantly impact the conjugate's properties.
-
Longer PEG Chains (PEGn, n > 1): Increasing the length of the PEG chain can further improve solubility and reduce aggregation, which is particularly important for highly hydrophobic payloads.[8] In PROTACs, the linker length is a critical parameter that needs to be optimized on a case-by-case basis to achieve optimal ternary complex formation.[9]
-
Polysarcosine (PSar): PSar is a promising alternative to PEG, offering excellent biocompatibility and biodegradability.[10] Studies have shown that PSar-conjugated therapeutics can exhibit prolonged circulation half-life and, in some cases, superior tumor accumulation and reduced immunogenicity compared to their PEGylated counterparts.[11]
-
Alkyl Chains: Simple alkyl chains are a common component of PROTAC linkers.[2] While synthetically tractable, they are more hydrophobic than PEG linkers, which can affect solubility and cell permeability. The atomic composition of the linker can have significant effects on PROTAC potency. For instance, replacing an alkyl chain with PEG units has been shown to inhibit the activity of some PROTACs.[6]
Table 1: Comparison of Spacer Technologies
| Spacer Type | Key Advantages | Key Disadvantages | Supporting Data/Observations |
| Short PEG (e.g., PEG1) | Hydrophilic, improves solubility. | May not be sufficient to overcome aggregation with highly hydrophobic payloads. | Commonly used as a basic hydrophilic spacer.[12] |
| Longer PEG (e.g., PEG4, PEG8) | Enhanced hydrophilicity and solubility, can improve pharmacokinetic profile.[1] | Potential for immunogenicity (anti-PEG antibodies).[10] | In PROTACs, optimal linker length is target-dependent; for ER-α, a 16-atom linker was found to be optimal.[9] |
| Polysarcosine (PSar) | Biodegradable, low immunogenicity, excellent hydrophilicity.[10][11] | Less commercial availability of diverse derivatives compared to PEG. | PSar-IFN conjugate showed more potent tumor growth inhibition and elicited fewer anti-IFN antibodies than PEG-IFN.[11] |
| Alkyl Chains | Synthetically straightforward, provides rigidity. | Hydrophobic, can lead to poor solubility and aggregation. | Often used in early-stage PROTAC development; can be effective but may require optimization.[2] |
The "Bis(acid)" feature of the reference molecule enables a 2:1 payload-to-linker stoichiometry. This concept can be expanded with more complex branched linkers.
-
Lysine-Based Dendrons: A common strategy is to use a branched scaffold, such as a lysine residue, to attach multiple payload molecules. This allows for the creation of ADCs with high, well-defined DARs (e.g., 10), leading to significantly increased potency.[7][8] These multivalent drug linkers (MDLs) often incorporate PEG chains to mitigate the aggregation caused by the high drug load.[7][8]
Table 2: Performance of Multivalent vs. Monovalent Linkers in ADCs
| Linker Type | Achievable DAR | Aggregation | In Vitro Potency | Reference |
| Conventional Monovalent | Typically ~4 | Increases with hydrophobic payloads | Proportional to DAR | [7][8] |
| Multivalent (e.g., Lysine-based) | Can achieve >8 (e.g., 10) | Lower aggregation due to integrated hydrophilic spacers | Proportional to DAR, matches potency of conventional linkers at similar DARs | [7][8] |
Boc-NH-Bis(acid-PEG1-m) provides a non-cleavable backbone. The choice between a cleavable and non-cleavable linker is a critical design consideration for ADCs.
-
Non-cleavable Linkers: These linkers release the payload after the antibody is fully degraded in the lysosome. This approach offers high plasma stability but may result in active metabolites with altered properties.[13]
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers in the tumor microenvironment or inside the cell, such as low pH (acid-labile linkers like hydrazones), high glutathione concentrations (disulfide linkers), or specific enzymes (peptide linkers cleaved by cathepsins or legumain).[3][4] Cleavable linkers can enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[3]
Table 3: Comparison of Cleavable and Non-cleavable Linkers in ADCs
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Key Considerations |
| Non-cleavable (e.g., SMCC) | Lysosomal degradation of the antibody | High | Generally low | Payload activity may be altered by the attached linker and amino acid.[13] |
| Acid-Labile (e.g., Hydrazone) | Low pH in endosomes/lysosomes | Moderate | Yes | Balancing plasma stability and efficient cleavage is a key challenge.[] |
| Disulfide-based | High glutathione concentration in the cytosol | Moderate to High | Yes | Release kinetics can be tuned by modulating steric hindrance around the disulfide bond.[13] |
| Enzyme-cleavable (e.g., Val-Cit) | Proteases (e.g., Cathepsin B) in lysosomes | High | Yes | Efficacy depends on protease expression levels in the tumor.[3][15] |
| Enzyme-cleavable (e.g., Asn-based) | Legumain in lysosomes | High | Yes | Asn-based linkers are more hydrophilic than Val-Cit and show comparable or improved efficacy.[15][16] |
Experimental Protocols
This section provides a generalized protocol for the synthesis of an ADC using a Boc-protected, acid-terminated linker.
Part 1: Boc Group Deprotection
-
Dissolution: Dissolve the Boc-protected linker in a suitable organic solvent (e.g., dichloromethane, DCM).
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA). A common solution is 25-80% TFA in DCM.[17][18][19]
-
Incubation: Stir the reaction mixture at room temperature for 30-120 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Neutralization and Isolation: Neutralize the reaction with a base (e.g., triethylamine).[17] Remove the solvent and salts by evaporation, precipitation, or desalting column to isolate the deprotected linker with a free primary amine.[17]
Part 2: Antibody Conjugation via Carboxylic Acid Activation
-
Activation of Carboxylic Acid:
-
Dissolve the deprotected, bis-acid linker and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO (molar ratio of linker to NHS is typically 1:2.2, as there are two acid groups).
-
Add a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), at a molar ratio of 1:2.2 relative to the linker.[20]
-
Allow the reaction to proceed at room temperature for 1-4 hours to form the amine-reactive NHS ester.[20][21]
-
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4-8.0).
-
-
Conjugation:
-
Add a 10-20 fold molar excess of the activated linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).[21]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess linker and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz can help illustrate the complex relationships and processes in bioconjugation.
Caption: General workflow for ADC synthesis using a heterobifunctional linker.
Caption: Mechanism of action for a PROTAC molecule.
Conclusion
While Boc-NH-Bis(acid-PEG1-m) is a valuable tool for creating multivalent bioconjugates, the field of linker technology offers a diverse and expanding toolkit for researchers. The optimal choice of a linker alternative depends heavily on the specific application, the properties of the payload, and the desired biological outcome.
-
For ADCs , key considerations include the desired DAR, the hydrophobicity of the payload, and the choice between a cleavable and non-cleavable strategy. Multivalent linkers based on branched scaffolds can achieve higher potency, while alternative spacers like polysarcosine may offer improved biocompatibility.[7][10]
-
For PROTACs , the linker is a critical determinant of ternary complex formation and stability.[2] The length, rigidity, and chemical composition of the linker must be carefully optimized, often through empirical screening of a library of linkers with varying properties.[5][6]
This guide provides a framework for selecting and applying alternatives to Boc-NH-Bis(acid-PEG1-m). By carefully considering the trade-offs between different linker technologies and leveraging the experimental data available, researchers can design more effective and safer targeted therapeutics.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. symeres.com [symeres.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. njbio.com [njbio.com]
- 15. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, due to its robustness and facile removal under acidic conditions.[1][2] Confirmation of the complete removal of the Boc protecting group is a critical step to ensure the success of subsequent synthetic transformations. This guide provides an objective comparison of common spectroscopic techniques used to confirm Boc deprotection, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The choice of analytical method for confirming Boc deprotection depends on factors such as the complexity of the molecule, the required level of certainty, and the available instrumentation. The following table summarizes the key quantitative data and characteristics of the most common spectroscopic techniques.
| Spectroscopic Technique | Principle | Key Indicator of Boc Removal | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically observed around 1.4-1.5 ppm .[1][3] | Provides unambiguous and quantitative confirmation. Allows for monitoring of reaction completion by observing the disappearance of the starting material's signals.[1] | Requires a relatively pure sample. The N-H proton signal of the deprotected amine can sometimes be broad or difficult to observe.[1] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~153 ppm).[1] | Confirms the removal of the entire Boc group. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[1][4] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the C=O stretching vibration of the carbamate group, typically around 1680-1720 cm⁻¹ . Appearance of N-H stretching vibrations of the primary or secondary amine at ~3300-3500 cm⁻¹ .[1][5] | Rapid and requires only a small amount of sample. Can be used for in-situ reaction monitoring. | Does not provide unambiguous structural confirmation on its own. Can be difficult to interpret in complex molecules with other carbonyl groups. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | A decrease in the molecular weight of the product by 100.12 amu (the mass of the Boc group). | Highly sensitive and provides accurate molecular weight information. Can be coupled with liquid chromatography (LC-MS) for simultaneous purification and analysis.[6] | Fragmentation of the Boc group can sometimes occur in the ion source, potentially leading to misleading results.[7][8] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by chromophores. | Changes in the absorbance profile, particularly if the removal of the Boc group affects a chromophore in the molecule. | Can be used for real-time monitoring of reactions in continuous-flow systems.[9] | Only applicable if the Boc group or the resulting amine is part of a chromophore or influences one. Not a universally applicable method for all substrates. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for the key spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the dried sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]
-
¹³C NMR: Acquire the spectrum on the same instrument. A 90-degree pulse angle, a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (1024 or more) are generally required for a good signal-to-noise ratio.[4]
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
For ¹H NMR, look for the complete disappearance of the singlet at ~1.4-1.5 ppm.
-
For ¹³C NMR, confirm the absence of the Boc-related signals at ~28 ppm, ~80 ppm, and ~153 ppm.
FTIR Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands.
-
Confirm the disappearance of the strong C=O stretching band of the Boc carbamate around 1680-1720 cm⁻¹.
-
Observe the appearance of the N-H stretching bands of the resulting amine in the 3300-3500 cm⁻¹ region.[5]
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like LC-MS.
-
Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a soft ionization technique that often yields the molecular ion.[6]
Data Analysis:
-
Acquire the mass spectrum over a relevant m/z range.
-
Compare the molecular ion peak of the product with that of the starting material. A mass difference of -100.12 amu confirms the removal of the Boc group.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the deprotected product.
Workflow for Confirming Boc Group Removal
The following diagram illustrates a typical workflow for a researcher confirming the successful removal of a Boc protecting group.
Caption: A flowchart outlining the experimental and analytical steps to confirm Boc group removal.
References
Safety Operating Guide
Safe Disposal of Boc-NH-Bis(acid-PEG1-m): A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Boc-NH-Bis(acid-PEG1-m), a polyethylene glycol (PEG) derivative. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. The following guidelines are based on available safety data for similar compounds and general principles of laboratory chemical waste management.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Common chemical-resistant gloves (e.g., nitrile) |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Avoid inhalation of vapor or gas. |
| Lab Attire | Standard laboratory coat |
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of Boc-NH-Bis(acid-PEG1-m) is to avoid environmental release. Do not flush this chemical down the sewer.[1]
Experimental Workflow for Disposal:
Detailed Methodologies:
-
Containment of Spills: Should a spill occur, ensure the area is well-ventilated.[1] For liquid spills, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.[1] For solid material, carefully sweep to avoid creating dust.
-
Waste Collection: Place the absorbed spill material or the solid chemical waste into a clearly labeled, sealable "Chemical Waste" container.
-
Container Management: Ensure the waste container is appropriate for chemical waste and is kept closed when not in use. The label should clearly identify the contents, including the name "Boc-NH-Bis(acid-PEG1-m)".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
Final Disposal: The disposal of the chemical waste must be handled by a licensed and qualified hazardous waste disposal service. Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
III. Material Properties and Handling
-
Synonyms: Boc-NH-PEG-Acid[2]
-
Storage: Store in a dry place, protected from sunlight. Recommended storage temperature is -5°C.[2]
-
Stability: The product is stable under normal operating and storage conditions.[1]
-
Materials to Avoid: Strong oxidizing agents.[1]
By following these procedures, researchers can ensure the safe handling and disposal of Boc-NH-Bis(acid-PEG1-m), contributing to a secure laboratory environment and responsible environmental stewardship.
References
Essential Safety and Logistics for Handling Boc-NH-Bis(acid-PEG1-m)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance for the safe use and disposal of Boc-NH-Bis(acid-PEG1-m), a PEG derivative utilized in various research applications, including drug delivery and nanotechnology.[1][2] While specific toxicological properties of Boc-NH-Bis(acid-PEG1-m) have not been thoroughly investigated, data from structurally similar compounds indicate that it is not classified as a hazardous substance.[3] However, adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the recommended personal protective equipment and engineering controls to be used when handling Boc-NH-Bis(acid-PEG1-m).
| Protection Type | Equipment/Control | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | ANSI Z87.1-rated or EN 166 (EU) compliant | Protects against splashes and dust.[3][4] |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | Prevents direct skin contact.[4] Gloves should be inspected before use and disposed of properly after handling.[4] |
| Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | For nuisance dust, use N95 (US) or P1 (EN 143) dust masks.[4] | To be used if there is a risk of generating and inhaling dust or aerosols. |
| Engineering Controls | Fume Hood or Ventilated Enclosure | Standard laboratory fume hood | Recommended for all handling procedures to minimize inhalation exposure.[5] |
| Eye Wash Station & Safety Shower | Accessible in the laboratory | For immediate use in case of accidental eye or skin contact.[5] |
Experimental Protocol: Safe Handling and Disposal
This step-by-step guide outlines the procedural workflow for handling Boc-NH-Bis(acid-PEG1-m) from receipt to disposal, ensuring minimal exposure and safe management.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5] A recommended storage temperature is -5°C for long-term stability.[1]
-
To prevent moisture absorption, allow the container to warm to room temperature before opening.[5] After use, it is advisable to backfill the container with an inert gas like nitrogen or argon.[5]
2. Handling and Use:
-
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[5]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[4]
-
When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.
-
For creating solutions, add the solvent to the solid slowly to avoid splashing.
3. Accidental Exposure and Spills:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
-
If inhaled: Move the person to fresh air.[3] If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and seek medical attention.[3]
-
For spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a suitable, closed container for disposal.[3] Do not flush down the sewer.[3]
4. Waste Disposal:
-
While polyethylene glycol and its derivatives are generally considered biodegradable and not hazardous waste, all chemical waste should be disposed of according to local, state, and federal regulations.[6]
-
Collect all waste containing Boc-NH-Bis(acid-PEG1-m), including contaminated disposables (gloves, wipes, etc.), in a designated and clearly labeled chemical waste container.[6]
-
It is common practice to have waste collected by a licensed chemical waste disposal contractor.[6]
-
Do not dispose of this chemical down the drain or in the general trash.[3]
Workflow Diagram
The following diagram illustrates the key decision points and steps for the safe handling and disposal of Boc-NH-Bis(acid-PEG1-m).
Caption: Workflow for safe handling and disposal of Boc-NH-Bis(acid-PEG1-m).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
